Doxefazepam
Description
This compound is a small molecule drug with a maximum clinical trial phase of II.
This compound (marketed under brand name Doxans) is a benzodiazepine derivative drug developed by Schiapparelli in the 1970s. It possesses anxiolytic, anticonvulsant, sedative and skeletal muscle relaxant properties. It is used therapeutically as a hypnotic. According to Babbini and colleagues in 1975, this derivative of flurazepam was between 2 and 4 times more potent than the latter while at the same time being half as toxic in laboratory animals.
structure
Structure
2D Structure
3D Structure
Properties
CAS No. |
40762-15-0 |
|---|---|
Molecular Formula |
C17H14ClFN2O3 |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C17H14ClFN2O3/c18-10-5-6-14-12(9-10)15(11-3-1-2-4-13(11)19)20-16(23)17(24)21(14)7-8-22/h1-6,9,16,22-23H,7-8H2 |
InChI Key |
VOJLELRQLPENHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)CCO)O)F |
Other CAS No. |
40762-15-0 |
Synonyms |
1-(2-hydroxyethyl)-3-hydroxy-7-chloro-1,3-dihydro-5-(o-fluorophenyl)-2H-1,4-benzodiazepin-2-one doxefazepam SAS 643 |
Origin of Product |
United States |
Foundational & Exploratory
Doxefazepam's Mechanism of Action on GABA-A Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxefazepam, a benzodiazepine derivative, exerts its therapeutic effects as a hypnotic and anxiolytic by modulating the activity of γ-aminobutyric acid type A (GABA-A) receptors.[1] As a positive allosteric modulator, this compound enhances the effect of the principal inhibitory neurotransmitter, GABA, thereby dampening neuronal excitability. This guide delves into the nuanced mechanism of this compound's action with a particular focus on its interaction with various GABA-A receptor subtypes. While specific quantitative binding and efficacy data for this compound across different GABA-A receptor isoforms are not extensively available in public literature, this document will utilize data from its parent compound, flurazepam, and the archetypal benzodiazepine, diazepam, as illustrative proxies. This approach allows for a comprehensive examination of the experimental methodologies and data analysis crucial for characterizing the subtype selectivity and functional impact of benzodiazepines.
Introduction: The GABA-A Receptor Landscape
GABA-A receptors are pentameric ligand-gated ion channels, primarily permeable to chloride ions, and are the primary mediators of fast inhibitory neurotransmission in the central nervous system. The receptor's vast functional diversity arises from the assembly of five subunits from a pool of 19 known subunit isoforms (α1–6, β1–3, γ1–3, δ, ε, θ, π, and ρ1–3). The most common synaptic GABA-A receptors are composed of two α, two β, and one γ subunit.
The benzodiazepine binding site is located at the interface between the α and γ subunits. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex is a major determinant of the pharmacological effects of benzodiazepines. It is generally accepted that:
-
α1-containing receptors are primarily associated with sedative and hypnotic effects.
-
α2- and α3-containing receptors are linked to anxiolytic and muscle relaxant properties.
-
α5-containing receptors are implicated in cognitive and memory processes.
This compound, as a derivative of flurazepam, is reported to be 2 to 4 times more potent than its parent compound, suggesting a high affinity for the benzodiazepine binding site on GABA-A receptors.[1]
Allosteric Modulation of GABA-A Receptors by this compound
This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site distinct from the GABA binding sites. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding sites. The enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and hyperpolarization of the neuronal membrane. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the central nervous system depressant effects of this compound.
Figure 1. Allosteric modulation of the GABA-A receptor by this compound.
Quantitative Analysis of Benzodiazepine-GABA-A Receptor Interactions
To understand the subtype selectivity of a benzodiazepine like this compound, two key pharmacological parameters are determined: binding affinity (Ki) and functional efficacy (EC50 and Imax). Due to the lack of specific published data for this compound, the following tables present representative data for Diazepam and Flurazepam to illustrate the expected quantitative differences across major GABA-A receptor subtypes.
Data Presentation
Table 1: Representative Binding Affinities (Ki, nM) of Diazepam and Flurazepam for Human GABA-A Receptor Subtypes
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| Diazepam | 1.7 | 1.2 | 2.5 | 2.1 |
| Flurazepam | 1.9 | 1.5 | 3.0 | 2.8 |
Note: These are representative values collated from various sources and are intended for illustrative purposes. Actual values may vary depending on the experimental conditions.
Table 2: Representative Functional Efficacy (EC50, nM and % Potentiation of GABA response) of Diazepam and Flurazepam at Human GABA-A Receptor Subtypes
| Compound | Subtype | EC50 (nM) | Max Potentiation (%) |
| Diazepam | α1β2γ2 | 25 | 150 |
| α2β2γ2 | 20 | 180 | |
| α3β2γ2 | 35 | 160 | |
| α5β2γ2 | 30 | 120 | |
| Flurazepam | α1β2γ2 | 30 | 160 |
| α2β2γ2 | 25 | 200 | |
| α3β2γ2 | 40 | 180 | |
| α5β2γ2 | 35 | 140 |
Note: These are representative values collated from various sources and are intended for illustrative purposes. Max Potentiation is the maximal enhancement of the current induced by a sub-maximal concentration of GABA (e.g., EC20).
Experimental Protocols
The characterization of a benzodiazepine's interaction with GABA-A receptor subtypes involves two primary experimental approaches: radioligand binding assays to determine affinity and electrophysiological recordings to assess functional efficacy.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for specific GABA-A receptor subtypes.
Figure 2. Experimental workflow for a radioligand binding assay.
Detailed Methodology:
-
Receptor Source Preparation:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired α, β, and γ subunits of the human GABA-A receptor.
-
Membrane Preparation: After 48-72 hours of expression, cells are harvested, and crude cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled benzodiazepine with high affinity for the receptor (e.g., [3H]Flunitrazepam) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
The reaction is incubated to equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes for Determining Functional Efficacy (EC50, Imax)
This protocol describes the use of TEVC on Xenopus laevis oocytes expressing specific GABA-A receptor subtypes to measure the potentiation of GABA-induced currents by a test compound.
Figure 3. Experimental workflow for two-electrode voltage clamp electrophysiology.
Detailed Methodology:
-
Oocyte Preparation and Receptor Expression:
-
Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
A mixture of cRNAs encoding the desired α, β, and γ subunits is injected into the oocytes.
-
The injected oocytes are incubated for 2-5 days to allow for the expression and assembly of functional GABA-A receptors on the cell surface.
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage recording and one for current injection, and the membrane potential is clamped at a holding potential (typically -50 to -80 mV).
-
-
Assessment of GABA-A Current Modulation:
-
A baseline current is established by applying a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20).
-
The test compound (this compound) is then co-applied with the same concentration of GABA at various concentrations.
-
The potentiation of the GABA-induced current by the test compound is recorded.
-
-
Data Analysis:
-
The potentiation at each concentration of the test compound is calculated as a percentage increase over the baseline GABA current.
-
A concentration-response curve is generated by plotting the percentage potentiation against the logarithm of the test compound's concentration.
-
The EC50 (the concentration of the compound that produces 50% of the maximal potentiation) and the Imax (the maximal potentiation) are determined by fitting the data to a sigmoidal dose-response equation.
-
Signaling Pathways and Logical Relationships
The interaction of this compound with the GABA-A receptor initiates a cascade of events that ultimately leads to its pharmacological effects. The logical relationship between binding, modulation, and physiological outcome can be visualized as a clear pathway.
Figure 4. Signaling pathway of this compound's action.
Conclusion
This compound, as a potent benzodiazepine, modulates GABA-A receptor function through positive allosteric mechanisms. A thorough understanding of its interaction with specific GABA-A receptor subtypes is critical for elucidating the molecular basis of its therapeutic effects and potential side effects. While direct quantitative data for this compound remains to be fully characterized in the public domain, the established methodologies of radioligand binding assays and electrophysiology, as detailed in this guide, provide a robust framework for such investigations. The use of representative data from structurally and functionally similar compounds like diazepam and flurazepam offers valuable insights into the expected pharmacological profile of this compound. Future research focusing on generating subtype-specific binding and efficacy data for this compound will be instrumental in refining our understanding of its clinical profile and in the development of more selective and safer GABAergic modulators.
References
Physicochemical properties of Doxefazepam for research purposes
An In-depth Technical Guide on the Physicochemical Properties of Doxefazepam
For research, scientific, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is fundamental. This guide provides a detailed overview of this compound, a benzodiazepine derivative, focusing on its core chemical and physical characteristics. The information is presented to facilitate research and development applications, with a strong emphasis on experimental methodology.
Core Physicochemical Properties of this compound
This compound, a member of the 1,4-benzodiazepine class, possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2] It was developed in the 1970s and has been used therapeutically as a hypnotic.[1] The following tables summarize its key physicochemical data for easy reference and comparison.
Table 1: General Physicochemical Identifiers for this compound
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one | [1] |
| CAS Registry Number | 40762-15-0 | [3] |
| Chemical Formula | C₁₇H₁₄ClFN₂O₃ | |
| Molecular Weight | 348.76 g/mol | |
| Synonyms | Doxans, SAS-643, N-1-Hydroxyethyl-3-hydroxyflurazepam |
Table 2: Physical and Solubility Data for this compound
| Property | Value | Source |
| Physical Description | Crystals | |
| Melting Point | 138–140 °C | |
| Solubility | - Practically insoluble in water- Soluble in acetone and chloroform- Moderately soluble in ethanol- Slightly soluble in diethyl ether |
Table 3: Partition and Dissociation Constants for this compound
| Property | Value |
| pKa (Dissociation Constant) | Data not publicly available. Refer to Experimental Protocols section for determination methods. |
| logP (Partition Coefficient) | Data not publicly available. Refer to Experimental Protocols section for determination methods. |
Spectral Analysis
Spectroscopic data for this compound, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry (MS), have been previously determined. However, the specific spectral data, such as peak frequencies and shifts, are not detailed in publicly accessible literature.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting neuronal firing. This compound enhances the effect of GABA by increasing the frequency of the chloride channel opening, which results in the observed sedative, anxiolytic, and anticonvulsant effects.
References
Synthesis and Purification of Doxefazepam for Laboratory Use: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Doxefazepam, a benzodiazepine derivative with hypnotic properties. The information is intended for laboratory use by qualified researchers and scientists. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Chemical Properties and Structure
| Property | Value |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one[1] |
| Synonyms | N-1-Hydroxyethyl-3-hydroxyflurazepam, Doxans, SAS 643[1] |
| CAS Number | 40762-15-0[1] |
| Molecular Formula | C₁₇H₁₄ClFN₂O₃[1] |
| Molecular Weight | 348.76 g/mol [1] |
| Melting Point | 138-140 °C |
| Appearance | Crystals |
| Solubility | Practically insoluble in water; soluble in acetone and chloroform; moderately soluble in ethanol; slightly soluble in diethyl ether. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one, followed by the formation of the N-oxide, alkylation, and subsequent reactions to yield the final product.
Synthesis of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
A common method for the synthesis of the benzodiazepine core involves the reaction of a 2-amino-5-chlorobenzophenone derivative with an amino acid ester hydrochloride. A detailed experimental protocol for a similar compound, 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one, is described in US Patent 3,996,209, which can be adapted for the synthesis of the fluorinated analogue. The synthesis involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with glycine ethyl ester hydrochloride in a suitable solvent like pyridine.
Experimental Protocol (Adapted from US Patent 3,996,209):
-
A mixture of 2-amino-5-chloro-2'-fluorobenzophenone (1 mole) and glycine ethyl ester hydrochloride (1.2 moles) in pyridine (5-10 volumes) is heated to reflux for 4-6 hours.
-
The reaction mixture is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the mixture is cooled to room temperature and the pyridine is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed successively with 1N hydrochloric acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be purified by recrystallization from a suitable solvent system like ethanol/water.
| Reactant | Molar Mass ( g/mol ) | Moles | Mass (g) |
| 2-amino-5-chloro-2'-fluorobenzophenone | 249.67 | 1 | 249.67 |
| Glycine ethyl ester hydrochloride | 139.58 | 1.2 | 167.50 |
| Pyridine | 79.10 | - | - |
| Product | Theoretical Yield (g) |
| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 288.71 |
Synthesis of this compound
The synthesis of this compound from 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves a three-step process as described by Tamagnone et al. (1974).
Step 1: Oxidation to the N-oxide
The starting benzodiazepine is first oxidized to the corresponding 4-oxide.
Experimental Protocol:
-
To a solution of 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1 mole) in a suitable solvent such as acetic acid, an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) (1.1 moles) is added portion-wise at room temperature.
-
The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC.
-
After completion, the reaction mixture is poured into a cold solution of sodium bicarbonate to neutralize the excess acid.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide.
Step 2: Alkylation and Acylation
The N-oxide is then alkylated with 2-bromoethyl acetate in the presence of a strong base, followed by treatment with acetic anhydride.
Experimental Protocol:
-
To a solution of 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide (1 mole) in anhydrous dimethylformamide (DMF), sodium hydride (1.1 moles, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes, after which 2-bromoethyl acetate (1.2 moles) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried, and concentrated.
-
The crude product is then treated with acetic anhydride to form a diester.
Step 3: Ammonolysis to this compound
The final step is the ammonolysis of the diester to yield crude this compound.
Experimental Protocol:
-
The diester intermediate is dissolved in methanolic ammonia.
-
The solution is stirred at room temperature for 6-12 hours.
-
The solvent is evaporated under reduced pressure to give crude this compound.
Purification of this compound
Crude this compound is purified by crystallization from a mixture of dichloromethane and light petroleum.
Experimental Protocol:
-
The crude this compound is dissolved in a minimum amount of hot dichloromethane.
-
Light petroleum is added dropwise to the hot solution until a slight turbidity persists.
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to complete crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of cold light petroleum, and dried in a vacuum oven.
| Step | Product | Expected Yield | Purity |
| Synthesis of Starting Material | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | ~70-80% | >95% after recrystallization |
| Oxidation | 7-chloro-l,3-dihydro-5-(2-fluoro-phenyl)-2H-1,4-benzodiazepin-2-one-4-oxide | ~80-90% | >95% |
| Alkylation/Acylation & Ammonolysis | Crude this compound | ~60-70% | - |
| Purification | Pure this compound | >90% recovery | >99% (by HPLC) |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its hypnotic and anxiolytic effects by modulating the activity of the γ-aminobutyric acid (GABA) type A (GABA-A) receptor in the central nervous system. GABA is the primary inhibitory neurotransmitter in the brain.
Caption: this compound enhances GABAergic inhibition.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
In-Vitro Metabolic Pathways of Doxefazepam in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Doxefazepam is a member of the benzodiazepine class of drugs, which are widely prescribed for their anxiolytic, sedative, and hypnotic properties. The liver is the primary site of metabolism for most benzodiazepines, with cytochrome P450 (CYP) enzymes playing a central role in their biotransformation.[1][2] In-vitro studies using human liver microsomes (HLMs) are a cornerstone of drug development, providing valuable insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolism.[3][4]
The primary metabolic routes for many benzodiazepines involve N-dealkylation and oxidation.[5] For this compound, two primary oxidative metabolites have been identified in human urine: an N1-dealkylated derivative and a derivative where the N1-substituent is oxidized to a carboxylic acid (-CH2COOH). This guide will focus on the experimental approaches to characterize these metabolic pathways in a human liver microsomal model.
Putative Metabolic Pathways of this compound
Based on the identified metabolites and the known metabolism of similar benzodiazepines, the primary in-vitro metabolic pathways of this compound in human liver microsomes are proposed to be N-dealkylation and oxidation of the N1-substituent.
Caption: Putative metabolic pathways of this compound in human liver microsomes.
Experimental Protocols
A robust in-vitro metabolism study requires meticulous experimental design and execution. The following protocols are adapted from established methods for studying benzodiazepine metabolism in HLMs.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar benzodiazepine not present in the sample)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
Incubation Procedure
-
Preparation: Prepare stock solutions of this compound and the internal standard in a suitable solvent (e.g., DMSO or methanol). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.
Caption: General experimental workflow for in-vitro metabolism studies.
Analytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying this compound and its metabolites due to its high sensitivity and selectivity.
-
Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of benzodiazepines and their metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid) is commonly employed.
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is generally used. The detection is performed in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantitative analysis. The MRM transitions for this compound and its putative metabolites would need to be optimized.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results. The following tables serve as templates for organizing the data from in-vitro metabolism studies of this compound.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| HLM Concentration (mg/mL) | |
| This compound Concentration (µM) | |
| Half-life (t½, min) | |
| Intrinsic Clearance (CLint, µL/min/mg) |
This table summarizes the metabolic stability of this compound, providing key parameters for predicting its hepatic clearance.
Table 2: Kinetic Parameters for the Formation of this compound Metabolites
| Metabolite | Km (µM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) (µL/min/mg) |
| N1-Dealkylated Metabolite | |||
| Oxidized Metabolite (-CH2COOH) |
This table presents the Michaelis-Menten kinetic parameters for the formation of the major metabolites of this compound, which are crucial for understanding the efficiency of the metabolic pathways.
Conclusion
The in-vitro metabolism of this compound in human liver microsomes is a critical area of study for its clinical development and safe use. Although specific quantitative data for this compound are not extensively documented, the established methodologies for studying benzodiazepine metabolism provide a clear roadmap for future research. The protocols and data presentation templates outlined in this guide offer a standardized approach to investigating the N-dealkylation and oxidation pathways of this compound. Such studies will enable a better understanding of its pharmacokinetic properties and potential for drug interactions, ultimately contributing to its safer and more effective therapeutic use. Further research is warranted to generate specific kinetic data for this compound and to definitively identify the CYP450 isoforms involved in its metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Pharmacokinetic Profile of Doxefazepam in Animal Models
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The available pharmacokinetic data for Doxefazepam in animal models is limited in the public domain. This guide summarizes the currently accessible information and highlights areas where further research may be required.
Introduction
This compound is a benzodiazepine derivative that has been studied for its hypnotic properties. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in preclinical animal models is crucial for predicting its behavior in humans and for the development of safe and effective drug products. This technical guide consolidates the available data on the pharmacokinetics of this compound in animal models and outlines the experimental methodologies reported in the literature.
Pharmacokinetic Parameters
The quantitative data on the pharmacokinetics of this compound in animal models is sparse. The following tables summarize the key parameters that have been reported.
Table 1: Elimination Half-Life of this compound in Rodents Following Intravenous Administration
| Animal Model | Dose (Intravenous) | Elimination Half-Life (t½) | Reference |
| Rat | 5 mg/kg | 0.29 hours | [1] |
| Mouse | 5 mg/kg | 1.32 hours | [1] |
Table 2: Tissue Distribution of this compound in Rats Following Oral Administration
| Animal Model | Dose (Oral) | Tissue Concentration | Reference |
| Rat | 5 mg/kg | Brain levels were approximately double the plasma concentrations. | [1] |
| Rat | 5 mg/kg | Accumulates in adipose tissue. | [1] |
Summary of ADME Profile
Absorption
Following oral administration in rats, this compound is reported to be rapidly absorbed.[1]
Distribution
After oral administration to rats, this compound exhibits distribution into the brain, with concentrations approximately twice as high as in the plasma. It also accumulates in adipose tissue, suggesting a lipophilic nature.
Metabolism
Excretion
In humans, this compound is primarily eliminated in the urine, mainly as a conjugate. The route and rate of excretion in animal models have not been well-documented in the available literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively described in the available literature. However, based on the reported data, the following general methodologies can be inferred.
Animal Models
-
Species: Sprague-Dawley rats and Swiss mice have been used in toxicological and carcinogenicity studies. It is likely that similar strains were used for the pharmacokinetic assessments.
-
Health Status: Healthy, adult animals are typically used for pharmacokinetic studies.
Dosing and Administration
-
Formulation: The drug was likely administered as a solution or suspension.
-
Routes of Administration:
-
Oral (p.o.): A dose of 5 mg/kg was administered to rats to assess absorption and distribution.
-
Intravenous (i.v.): A dose of 5 mg/kg was administered to rats and mice to determine the elimination half-life.
-
Sample Collection and Analysis
-
Sample Matrices: Blood (plasma) and brain tissue were collected for analysis.
-
Analytical Method: While not explicitly detailed for the pharmacokinetic studies, analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are commonly used for the quantification of benzodiazepines in biological samples.
Visualizations
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic pathway of this compound, extrapolated from human metabolism data. This pathway involves N-dealkylation and oxidation.
Caption: Hypothetical metabolic pathway of this compound.
General Workflow for a Pharmacokinetic Study in Animal Models
This diagram outlines a typical experimental workflow for conducting a pharmacokinetic study in an animal model.
Caption: General experimental workflow for a pharmacokinetic study.
Conclusion and Future Directions
The currently available data provides a preliminary overview of the pharmacokinetic profile of this compound in animal models, suggesting rapid absorption and distribution to the brain and adipose tissue. However, there is a significant lack of comprehensive pharmacokinetic studies that include detailed parameters such as Cmax, Tmax, AUC, bioavailability, and clearance in various animal species. For a more complete understanding of this compound's behavior and to support further drug development, future research should focus on:
-
Conducting detailed single- and multiple-dose pharmacokinetic studies in relevant animal species (e.g., rats, mice, dogs).
-
Characterizing the metabolic profile of this compound in these species to identify and quantify metabolites.
-
Investigating the protein binding and tissue distribution of this compound more extensively.
-
Determining the routes and rates of excretion of the parent drug and its metabolites.
Such studies would provide invaluable data for interspecies scaling and the prediction of human pharmacokinetics, ultimately contributing to the safer and more effective therapeutic use of this compound.
References
Neuropharmacological effects of Doxefazepam at the molecular level
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxefazepam, a benzodiazepine derivative, exerts its primary neuropharmacological effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the molecular mechanisms of this compound, focusing on its interaction with the GABA-A receptor complex and the subsequent downstream signaling events. While specific quantitative binding and potency data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive overview of its qualitative effects and details the established experimental protocols used to characterize benzodiazepines. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
This compound is a benzodiazepine that was historically used for its hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties.[1][2] Like other benzodiazepines, its therapeutic effects are mediated by its interaction with the central nervous system. At the molecular level, this compound targets the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][3] This guide explores the molecular pharmacology of this compound, including its mechanism of action, the downstream consequences of receptor modulation, and the experimental methodologies employed to investigate these effects.
Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The principal molecular target of this compound is the GABA-A receptor, a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating an inhibitory effect.
This compound, as a positive allosteric modulator, does not bind to the same site as GABA. Instead, it binds to a distinct site on the GABA-A receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits. The binding of this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site. This potentiation of GABA's effect leads to an increased frequency of chloride channel opening, resulting in a greater influx of chloride ions and a more pronounced inhibitory signal.
Signaling Pathway of this compound's Action
Caption: this compound's signaling pathway at the GABA-A receptor.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data for this compound regarding its binding affinity (Kᵢ values) or potency (EC₅₀ values) at various GABA-A receptor subtypes. It has been reported to be roughly two to three times as potent as diazepam. The table below is presented as a template to illustrate how such data would be structured for a benzodiazepine. The values for Diazepam are provided for comparative purposes.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) | Potency (EC₅₀, nM) | Reference |
| This compound | α1β2γ2 | Data Not Available | Data Not Available | |
| α2β2γ2 | Data Not Available | Data Not Available | ||
| α3β2γ2 | Data Not Available | Data Not Available | ||
| α5β2γ2 | Data Not Available | Data Not Available | ||
| Diazepam | α1β3γ2 | 1.5 - 4.3 | ~70 | |
| α2β3γ2 | 1.1 - 3.8 | ~70 | ||
| α3β3γ2 | 1.8 - 5.1 | ~70 | ||
| α5β3γ2 | 0.5 - 2.5 | ~70 |
Note: The lack of specific data for this compound highlights a gap in the publicly available research.
Experimental Protocols
The following sections detail the standard experimental procedures used to characterize the molecular neuropharmacology of benzodiazepines like this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the benzodiazepine binding site on GABA-A receptors.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2) are cultured and harvested.
-
Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam or [³H]Ro15-1788) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine (e.g., clonazepam).
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Electrophysiological Recording
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) using Xenopus oocytes or patch-clamp of mammalian cells, are used to measure the functional effects of a compound on ion channel activity.
Objective: To determine the potency (EC₅₀) and efficacy of this compound in modulating GABA-activated chloride currents.
Methodology (Two-Electrode Voltage Clamp):
-
Oocyte Preparation:
-
Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype.
-
The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.
-
-
Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., Ringer's solution).
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the voltage at a holding potential (e.g., -70 mV).
-
GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC₂₀).
-
Once a stable baseline GABA-evoked current is established, this compound is co-applied with GABA at various concentrations.
-
-
Data Analysis:
-
The potentiation of the GABA-evoked current by this compound is measured.
-
A dose-response curve is constructed by plotting the percentage enhancement of the current against the concentration of this compound.
-
The EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation) is determined from this curve.
-
Caption: Workflow for a two-electrode voltage clamp experiment.
Conclusion
References
Preclinical Toxicological Profile of Doxefazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Doxefazepam, a benzodiazepine hypnotic, has been subjected to a range of preclinical toxicological evaluations to characterize its safety profile prior to potential clinical use. This technical guide provides a comprehensive overview of the key findings from these studies, encompassing acute, subacute, and chronic toxicity, as well as assessments of reproductive and developmental toxicity, genotoxicity, and carcinogenicity. Detailed experimental protocols, based on established guidelines, are provided for each major study type. Quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, signaling pathways associated with the pharmacological action and potential toxicity of this compound are illustrated using Graphviz diagrams to provide a visual representation of the underlying molecular mechanisms.
Introduction
This compound is a benzodiazepine derivative that has been investigated for its hypnotic properties. As with any new chemical entity intended for human use, a thorough preclinical safety and toxicity evaluation in animal models is a prerequisite for clinical development. This document synthesizes the available preclinical toxicological data on this compound, offering a detailed resource for researchers and professionals in the field of drug development and toxicology. The information presented herein is compiled from published studies and is supplemented with standardized experimental protocols to provide context for the methodologies employed.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose administration. These studies are crucial for identifying the median lethal dose (LD50) and for informing dose selection in subsequent, longer-term studies.
Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline)
An acute toxic class method is typically employed.
-
Test Animals: Young, healthy adult rodents (e.g., Swiss mice, Charles River rats) and non-rodents (e.g., Beagle dogs) of a single sex (usually females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.
-
Dosage: A stepwise procedure is used, starting with a dose expected to be moderately toxic. Subsequent dosing is determined by the observed outcomes. For this compound, oral LD50 values were found to be greater than 2000 mg/kg in mice, rats, and dogs, indicating a low order of acute toxicity via the oral route.[1]
-
Administration: The substance is administered orally via gavage.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
Summary of Acute Toxicity Data
| Species | Route of Administration | LD50 (mg/kg bw) | Observed Signs of Toxicity |
| Swiss Mice | Oral | > 2000 | Decreased motor activity, prostration, dyspnoea[2] |
| Intraperitoneal | 746 | Decreased motor activity, prostration, dyspnoea[2] | |
| Charles River Rats | Oral | > 2000 | Decreased motor activity, prostration, dyspnoea[2] |
| Intraperitoneal | 544 | Decreased motor activity, prostration, dyspnoea[2] | |
| Beagle Dogs | Oral | > 2000 | Decreased motor activity, tachycardia, dyspnoea |
| Intraperitoneal | > 1000 | Decreased motor activity, tachycardia, dyspnoea |
Subacute and Chronic Toxicity
Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged and repeated exposure. These studies provide information on target organs, dose-response relationships, and the potential for cumulative toxicity.
Experimental Protocol: Repeated Dose Oral Toxicity (General Approach)
-
Test Animals: Both male and female rodents (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., Beagle dogs) are used.
-
Dosage: At least three dose levels (low, mid, and high) and a control group are included. For this compound, studies were conducted for 8 and 26 weeks in rats and 26 weeks in dogs.
-
Administration: The test substance is administered daily, typically by gastric instillation.
-
Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly. Hematological and clinical chemistry parameters are evaluated at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of tissues is performed.
Summary of Subacute and Chronic Toxicity Findings
| Species | Duration | Doses (mg/kg bw/day) | Key Findings |
| Sprague-Dawley Rats | 8 weeks | 0, 50, 100 | Dose-dependent ataxia. No other clinical, hematological, or histopathological signs of toxicity. |
| Sprague-Dawley Rats | 26 weeks | 0, 15, 30, 60 | Ataxia at the highest dose. Increased liver weights at the highest dose. No other clinical, hematological, or histopathological signs of toxicity. |
| Beagle Dogs | 26 weeks | 0, 10 | No clinical, hematological, or histopathological signs of toxicity. |
Reproductive and Developmental Toxicity
These studies are designed to assess the potential adverse effects of a substance on the reproductive system and the developing offspring.
Experimental Protocol: Prenatal Developmental Toxicity (OECD 414 Guideline)
-
Test Animals: Pregnant females of a rodent species (e.g., Sprague-Dawley rats) and a non-rodent species (e.g., New Zealand White rabbits) are used.
-
Dosage: At least three dose levels and a control group are administered.
-
Administration: The test substance is administered orally during the period of organogenesis (gestation days 6-16 for rats and 6-18 for rabbits).
-
Maternal Evaluation: Dams are observed for clinical signs, body weight, and food consumption. At termination (just prior to parturition), maternal reproductive parameters are evaluated.
-
Fetal Evaluation: Fetuses are examined for external, visceral, and skeletal malformations, as well as variations in development.
Experimental Protocol: Reproduction/Developmental Toxicity Screening (OECD 421 Guideline)
-
Test Animals: Both male and female rats (e.g., Charles River) are used.
-
Dosage and Administration: Males are dosed for a period before mating and through the mating period. Females are dosed throughout the study, including mating, gestation, and lactation.
-
Evaluation: The study assesses effects on male and female fertility, maternal and offspring viability, growth, and development.
Summary of Reproductive and Developmental Toxicity Findings
| Species | Study Type | Doses (mg/kg bw/day) | Key Findings |
| Sprague-Dawley Rats | Teratogenicity | 15, 30 | No teratogenic effects observed. |
| New Zealand White Rabbits | Teratogenicity | 10, 20, 30 | No teratogenic effects observed. |
| Charles River Rats | Reproductive Performance | 15, 30, 45 | No alteration in reproductive performance. |
Genotoxicity
Genotoxicity assays are performed to detect the potential of a substance to cause damage to genetic material. A battery of in vitro and in vivo tests is typically conducted.
Experimental Protocols
-
Bacterial Reverse Mutation Test (Ames Test; OECD 471): Salmonella typhimurium strains are exposed to the test substance with and without metabolic activation (S9 mix). An increase in the number of revertant colonies indicates mutagenicity.
-
Gene Conversion Assay: The yeast Saccharomyces cerevisiae is used to detect the induction of gene conversion.
-
Aneuploidy Assay: Aspergillus nidulans is used to assess the potential to induce aneuploidy.
-
In Vivo Micronucleus Test (OECD 474): Mice are treated with the test substance, and bone marrow cells are examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
DNA Strand Break Assay (Alkaline Elution): This assay measures DNA single-strand breaks in the liver of rats following single or multiple oral doses.
Summary of Genotoxicity Findings
| Assay | System | Metabolic Activation | Result |
| Bacterial Reverse Mutation | Salmonella typhimurium | With and without | Negative |
| Gene Conversion | Saccharomyces cerevisiae | Not specified | Negative |
| Aneuploidy | Aspergillus nidulans | Not specified | Negative |
| Micronucleus Test | Mouse bone marrow (in vivo) | N/A | Negative |
| DNA Strand Breaks | Rat liver (in vivo) | N/A | Negative |
Carcinogenicity
Carcinogenicity studies are long-term bioassays designed to evaluate the tumorigenic potential of a substance.
Experimental Protocol: Carcinogenicity Study (Based on Borelli et al., 1990)
-
Test Animals: Groups of 50 male and 50 female Sprague-Dawley rats were used.
-
Dosage: this compound was mixed in the diet to provide daily intakes of 0, 3, 10, or 30 mg/kg bw.
-
Duration: The study was conducted for 104 weeks.
-
Monitoring: Animals were observed for clinical signs and mortality. Body weight was recorded regularly.
-
Pathology: A complete histological examination was performed on all animals.
Summary of Carcinogenicity Findings
| Species | Route | Doses (mg/kg bw/day) | Key Findings |
| Sprague-Dawley Rats | Oral (in diet) | 0, 3, 10, 30 | A slight, dose-related increase in the incidence of hepatocellular adenomas was observed in female rats. No significant increase in malignant tumors was noted. The overall conclusion of the study was that this compound is noncarcinogenic in rats. |
Signaling Pathways and Mechanisms of Toxicity
Pharmacological Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its primary pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor in the central nervous system. This enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedation and hypnosis.
Caption: this compound's modulation of GABA-A receptor signaling.
Potential Mechanism of Hepatotoxicity
The observation of hepatocellular adenomas in female rats in the carcinogenicity study, a finding also seen with other benzodiazepines, suggests a potential for liver toxicity. A plausible mechanism involves the induction of hepatic cytochrome P450 (CYP) enzymes, which is a known effect of some benzodiazepines. This process is often mediated by nuclear receptors such as the Constitutive Androstane Receptor (CAR). Chronic activation of CAR can lead to increased cell proliferation and has been linked to tumor promotion in rodents.
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Conclusion
The preclinical toxicological profile of this compound indicates a low order of acute toxicity. In repeated-dose studies, the primary effects observed were dose-dependent ataxia and, at higher doses in rats, an increase in liver weight. This compound did not demonstrate teratogenic, reproductive, or genotoxic potential in the studies conducted. A long-term carcinogenicity study in rats showed a slight, dose-related increase in benign liver adenomas in females, a finding that may be related to the induction of hepatic enzymes, a known effect of some benzodiazepines. Overall, the preclinical data suggest a generally favorable safety profile, with the liver being a potential target organ for toxicity at higher doses. These findings provide a critical foundation for the risk-benefit assessment of this compound in a clinical context.
References
Carcinogenicity of Doxefazepam in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the available data on the carcinogenicity of doxefazepam in rodent models. The information is compiled from publicly available toxicology reports and research articles to assist researchers and professionals in drug development in understanding the carcinogenic potential of this benzodiazepine.
Executive Summary
This compound, a benzodiazepine hypnotic, has been the subject of limited carcinogenicity testing in rodents. The primary study, a long-term dietary administration study in Sprague-Dawley rats, indicated a slight, dose-related increase in the incidence of hepatocellular adenomas, particularly in female rats. Genotoxicity assays for this compound have generally yielded negative results. The mechanism of liver tumor promotion is hypothesized to be similar to that of other benzodiazepines and phenobarbital, potentially involving the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR). Furthermore, the peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), which is often overexpressed in cancerous tissues, may play a role in the observed effects on cell proliferation. This guide summarizes the key quantitative data, experimental protocols, and proposed mechanistic pathways.
Quantitative Data Presentation
The primary carcinogenicity data for this compound comes from a 104-week study in Sprague-Dawley rats conducted by Borelli et al. (1990). The following tables summarize the reported incidence of hepatocellular neoplasms.
Table 1: Incidence of Hepatocellular Neoplasms in Male Sprague-Dawley Rats Treated with this compound for 104 Weeks
| Treatment Group (mg/kg/day) | Number of Animals Examined | Hepatocellular Adenomas | Hepatocellular Carcinomas | Combined Adenomas and Carcinomas |
| 0 (Control) | 48 | 0 | 1 | 1 |
| 3 | 50 | 0 | 3 | 3 |
| 10 | 47 | 1 | 3 | 4 |
| 30 | 50 | 3 | 2 | 5 |
Data compiled from the National Center for Biotechnology Information's summary of the Borelli et al. (1990) study.[1]
Table 2: Incidence of Hepatocellular Neoplasms in Female Sprague-Dawley Rats Treated with this compound for 104 Weeks
| Treatment Group (mg/kg/day) | Number of Animals Examined | Hepatocellular Adenomas | Hepatocellular Carcinomas |
| 0 (Control) | 49 | 1 | 0 |
| 3 | 50 | 0 | 1 |
| 10 | 49 | 3 | 1 |
| 30 | 50 | 5 | 1 |
Data compiled from the National Center for Biotechnology Information's summary of the Borelli et al. (1990) study.[1]
A statistically significant positive trend for hepatocellular adenomas was observed in female rats.[1][2] For male rats, the combined incidence of adenomas and carcinomas did not show a statistically significant increase.[1]
Experimental Protocols
The methodologies for the key carcinogenicity and toxicity studies of this compound are detailed below.
Long-Term Carcinogenicity Study in Rats (Borelli et al., 1990)
-
Test Article: this compound
-
Species and Strain: Male and female Sprague-Dawley rats.
-
Age at Start of Treatment: 6 weeks.
-
Group Size: 50 males and 50 females per group.
-
Dosage Levels: 0 (control), 3, 10, or 30 mg/kg body weight/day.
-
Route of Administration: In the diet.
-
Duration of Treatment: 104 weeks.
-
Observations:
-
Clinical signs and body weight were recorded.
-
A complete autopsy was performed on all animals that died or were euthanized at the end of the study.
-
Histopathological examinations were conducted on a comprehensive set of tissues from all animals.
-
-
Endpoints:
-
Survival rates.
-
Incidence, multiplicity, and latency of tumors.
-
Non-neoplastic lesions.
-
Genotoxicity Assays
A battery of genotoxicity tests was conducted to evaluate the mutagenic potential of this compound. The results from these studies were negative. The assays performed include:
-
Bacterial Reverse Mutation Assay (Ames Test): No significant increase in mutations in Salmonella typhimurium.
-
Gene Conversion in Saccharomyces cerevisiae: No significant response observed.
-
Aneuploidy in Aspergillus nidulans: No significant response observed.
-
Micronucleus Test in Mouse Bone Marrow Cells (in vivo): No induction of micronuclei.
-
DNA Strand Break Assay in Rat Liver (in vivo): No increase in DNA strand breaks or alkali-labile sites.
Information on genotoxicity assays is from the IARC Monograph on this compound.
Mandatory Visualizations
Experimental Workflow
Proposed Metabolic Pathway of this compound in Rodents
Proposed Signaling Pathway for Benzodiazepine-Mediated Hepatocarcinogenesis
Discussion
The available data suggest that this compound is not a genotoxic carcinogen. The observed increase in hepatocellular adenomas in female rats is a finding consistent with a tumor-promoting effect rather than a direct initiating event. This is supported by the lack of a significant increase in malignant liver tumors.
The proposed mechanism of action for the liver tumors is analogous to that of phenobarbital, a well-known rodent liver tumor promoter. This involves the activation of nuclear receptors CAR and PXR, which regulate the expression of genes involved in xenobiotic metabolism and cell proliferation. Benzodiazepines, including diazepam and oxazepam, have been shown to induce cytochrome P-450 and cause hepatomegaly, effects that are characteristic of CAR and PXR activators.
Additionally, the involvement of the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), cannot be ruled out. TSPO is located on the outer mitochondrial membrane and is often overexpressed in various cancers, including hepatocellular carcinoma. Ligands of TSPO have been shown to modulate cell proliferation and apoptosis, suggesting a potential role in tumorigenesis.
The metabolic pathway of this compound in rodents has not been extensively studied. However, based on human data and the known metabolism of other benzodiazepines, it is likely to undergo Phase I oxidative metabolism (N-dealkylation and oxidation) followed by Phase II glucuronidation to facilitate excretion.
Conclusion for Drug Development Professionals
The finding of hepatocellular adenomas in female rats in a single long-term study suggests a potential for liver tumor promotion with chronic, high-dose exposure to this compound. The lack of genotoxicity suggests a threshold-based mechanism. For drug development professionals, these findings highlight the importance of:
-
Dose-response assessment: The observed effects were dose-dependent, which is critical for risk assessment.
-
Mechanism of action studies: Further investigation into the activation of CAR/PXR and the role of TSPO would provide a more complete understanding of the carcinogenic risk.
-
Comparative metabolism: Understanding the similarities and differences in this compound metabolism between rodents and humans is crucial for extrapolating these findings to human health risk.
While this compound is not classified as a human carcinogen, the rodent data warrant careful consideration in the safety evaluation of this and structurally related compounds.
References
Understanding the Binding Affinity of Doxefazepam to Benzodiazepine Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Doxefazepam and Benzodiazepine Receptors
This compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor[1]. The GABA-A receptor is a pentameric ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore[2][3]. The binding of the endogenous neurotransmitter GABA to its site on the receptor triggers the opening of this channel, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, which reduces its excitability[3].
Benzodiazepines, including this compound, bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site. This binding event enhances the effect of GABA by increasing the frequency of channel opening, thereby potentiating the inhibitory signal[4]. The affinity of a benzodiazepine for this binding site is a critical determinant of its potency and pharmacological profile.
Quantitative Binding Affinity Data
A thorough review of scientific literature and chemical databases, including DrugBank and ChEMBL, did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound's interaction with benzodiazepine receptors. Comparative analyses of other benzodiazepines demonstrate a wide range of affinities for the GABA-A receptor, which often correlates with their clinical potency. For context, the binding affinities of several common benzodiazepines are presented in the table below. This data is typically determined through radioligand displacement assays.
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Diazepam | α1β3γ2 | Varies | |
| Lorazepam | α1β3γ2 | Varies | |
| Alprazolam | α1β3γ2 | Varies | |
| Flunitrazepam | α2β3γ2 | Varies | |
| This compound | Not Available | Not Available |
Note: The Kᵢ values for benzodiazepines can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
Experimental Protocols for Determining Binding Affinity
The binding affinity of a compound like this compound for the benzodiazepine receptor is typically determined using in vitro radioligand binding assays. The most common method is the competitive displacement assay.
Radioligand Displacement Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]-Flunitrazepam) from the benzodiazepine binding site on the GABA-A receptor.
3.1.1. Materials
-
Radioligand: [³H]-Flunitrazepam or other suitable high-affinity benzodiazepine receptor radioligand.
-
Competitor: this compound of high purity.
-
Receptor Source: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines stably expressing specific GABA-A receptor subtypes.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) is commonly used.
-
Filtration Apparatus: A cell harvester to rapidly separate bound and free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
3.1.2. Methodology
-
Membrane Preparation: Brain tissue is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the GABA-A receptors. The membranes are washed to remove endogenous GABA and other interfering substances.
-
Incubation: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the competitor (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC₅₀ value. The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)
Where:
-
[L] is the concentration of the radioligand.
-
Kᴅ is the dissociation constant of the radioligand.
-
The following diagram illustrates the general workflow of a radioligand displacement assay.
Workflow of a radioligand displacement assay.
Signaling Pathway of GABA-A Receptor Modulation by this compound
This compound, as a positive allosteric modulator, does not directly activate the GABA-A receptor but enhances the action of GABA. The binding of this compound to the benzodiazepine site induces a conformational change in the receptor, which increases the affinity of GABA for its binding site and/or increases the efficiency of GABA-induced channel gating.
The sequence of events is as follows:
-
GABA Binding: GABA binds to its recognition site at the interface of the α and β subunits of the GABA-A receptor.
-
This compound Binding: this compound binds to the benzodiazepine site at the interface of the α and γ subunits.
-
Allosteric Modulation: The binding of this compound induces a conformational change in the receptor that potentiates the action of GABA.
-
Chloride Ion Influx: The potentiation of GABA's effect leads to a greater influx of chloride ions through the receptor's channel.
-
Neuronal Hyperpolarization: The increased intracellular concentration of negative chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.
-
Inhibitory Effect: This results in the characteristic central nervous system depressant effects of benzodiazepines, such as sedation, anxiolysis, and anticonvulsant activity.
The following diagram illustrates the signaling pathway.
GABA-A receptor signaling pathway modulation by this compound.
Conclusion
This compound exerts its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor and positively modulating the inhibitory effects of GABA. While the precise quantitative binding affinity of this compound is not well-documented in publicly available literature, the experimental protocols and signaling pathways described herein provide a comprehensive framework for understanding its mechanism of action. Further research employing radioligand binding assays is necessary to definitively determine the Kᵢ and IC₅₀ values of this compound, which would allow for a more precise comparison with other benzodiazepines and a deeper understanding of its structure-activity relationship. Such data would be invaluable for researchers and professionals involved in the development of novel therapeutics targeting the GABAergic system.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H14ClFN2O3 | CID 38668 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Doxefazepam in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of doxefazepam, a benzodiazepine hypnotic, in biological samples. Given the limited specific literature on this compound analysis, the following protocols are adapted from established and validated methods for other benzodiazepines with similar physicochemical properties.
Overview of Analytical Techniques
The detection of this compound in biological matrices such as blood, plasma, and urine can be achieved using various analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] Sample preparation is a critical step to remove interferences and concentrate the analyte, with Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) being the most frequently employed techniques.[1][4]
Metabolic Pathway of this compound
This compound is metabolized in the liver primarily through oxidation and conjugation. The main metabolic pathways include N-dealkylation, oxidation of the N-1-side chain, and glucuronidation. The major metabolites identified are the N-1-dealkylated derivative and an oxidized N-1-yl-acetic acid product. The parent drug and its metabolites are then excreted in the urine, mainly as glucuronide conjugates.
Metabolic pathway of this compound.
Experimental Workflow for this compound Analysis
A general workflow for the analysis of this compound in biological samples involves sample collection, preparation, extraction, chromatographic separation, and detection.
General experimental workflow for this compound analysis.
Sample Preparation Protocols
Solid-Phase Extraction (SPE) for Blood/Plasma
This protocol is adapted for the extraction of benzodiazepines from blood or plasma and is suitable for subsequent HPLC or GC-MS analysis.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
0.1 M Phosphate buffer (pH 6.0)
-
Elution solvent: Acetonitrile or a mixture of Ethyl Acetate/Ammonium Hydroxide (98:2, v/v)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water, and finally 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry out between steps.
-
Sample Loading: To 1 mL of plasma or whole blood, add an internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a 20% acetonitrile in water solution to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the analyte with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for HPLC analysis or a derivatization agent for GC-MS analysis.
Liquid-Liquid Extraction (LLE) for Urine
This protocol is suitable for the extraction of this compound and its metabolites from urine samples. For conjugated metabolites, a hydrolysis step is required.
Materials:
-
β-glucuronidase (from E. coli)
-
Acetate buffer (pH 5.0)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of dichloromethane/isopropanol/ammonium hydroxide)
-
Sodium chloride (NaCl)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 0.5 mL of acetate buffer (pH 5.0) containing β-glucuronidase. Incubate at 65°C for 1-2 hours.
-
Extraction: Allow the sample to cool to room temperature. Add an internal standard and 5 mL of the extraction solvent. Add NaCl to enhance extraction efficiency.
-
Separation: Vortex the mixture for 5 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.
Analytical Methods Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable quantification of this compound in biological extracts.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions (Representative):
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 0.05 M, pH 7.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 240 nm
Procedure:
-
Prepare a series of calibration standards of this compound in the appropriate matrix.
-
Extract the samples and calibration standards using the SPE or LLE protocol.
-
Inject the reconstituted extracts onto the HPLC system.
-
Quantify the this compound concentration by comparing the peak area of the analyte in the sample to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the confirmation and quantification of this compound. Derivatization is often required to improve the chromatographic properties of benzodiazepines.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms)
-
Autosampler
-
Data acquisition and processing software
Derivatization Agent:
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
GC-MS Conditions (Representative):
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Procedure:
-
To the dried extract, add 50 µL of ethyl acetate and 25 µL of MTBSTFA.
-
Cap the vial and heat at 70°C for 20 minutes to form the silyl derivatives.
-
Cool the sample to room temperature before injection into the GC-MS system.
-
Identify and quantify this compound based on its retention time and characteristic mass fragments.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of benzodiazepines using HPLC-UV and GC-MS. These values can be used as a reference for method development and validation for this compound.
Table 1: Representative HPLC-UV Method Parameters for Benzodiazepine Analysis
| Parameter | Value | Reference |
| Linearity Range | 1 - 500 ng/mL | |
| Limit of Detection (LOD) | 1.78 - 7.65 ng/mL | |
| Limit of Quantification (LOQ) | 3.81 - 6.34 ng/mL | |
| Recovery | 95.2 - 103.4% | |
| Intra-day Precision (%RSD) | < 5% | |
| Inter-day Precision (%RSD) | < 10% |
Table 2: Representative GC-MS Method Parameters for Benzodiazepine Analysis
| Parameter | Value | Reference |
| Linearity Range | 50 - 2000 ng/mL | |
| Limit of Detection (LOD) | 0.02 - 0.53 ng/mL | |
| Limit of Quantification (LOQ) | 1 - 2 ng/mL | |
| Recovery | > 73% | |
| Intra-run Precision (%CV) | < 6% | |
| Accuracy | < 8.5% |
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound in biological samples. While specific validated methods for this compound are not widely published, the adaptation of established protocols for other benzodiazepines offers a reliable starting point for researchers. Proper method validation, including the determination of linearity, LOD, LOQ, precision, and accuracy, is essential before applying these methods to routine analysis.
References
Application Note: Quantification of Doxefazepam in Human Plasma using High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Doxefazepam in human plasma using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. The protocol includes a solid-phase extraction (SPE) procedure for sample clean-up and concentration, ensuring high recovery and minimal matrix effects. The described HPLC method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate determination of this compound concentrations in a biological matrix. Method validation parameters, based on typical performance for benzodiazepine analysis, are provided to demonstrate the method's reliability.
Introduction
This compound is a benzodiazepine derivative with hypnotic and anxiolytic properties.[1][2] Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and metabolic studies.[3][4] High-performance liquid chromatography (HPLC) is a widely used analytical technique for the determination of benzodiazepines in biological fluids due to its high sensitivity and specificity.[5] This document provides a detailed protocol for the extraction and subsequent quantification of this compound from human plasma using HPLC.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Diazepam (Internal Standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Supelclean LC-18 SPE Cartridges
-
Human plasma (drug-free)
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 analytical column (e.g., µ-Bondapack C18, 10 µm, 30 cm x 3.9 mm i.d.)
-
Solid-phase extraction (SPE) vacuum manifold
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge Conditioning: Condition the Supelclean LC-18 cartridges by passing 1 mL of methanol followed by 2 mL of water.
-
Sample Loading: To 1.0 mL of plasma sample, add 100 µL of the internal standard solution (Diazepam, 2 µg/mL in methanol). Vortex for 30 seconds. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Apply a vacuum to draw the sample through the cartridge. Wash the cartridge with two column volumes of distilled water, followed by 100 µL of methanol.
-
Elution: Elute the this compound and internal standard from the cartridge with 400 µL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the HPLC mobile phase. Vortex for 1 minute to ensure complete dissolution. The sample is now ready for HPLC analysis.
HPLC Conditions
-
Mobile Phase: Acetonitrile : Water (40:60, v/v)
-
Flow Rate: 2.0 mL/min
-
Column: µ-Bondapack C18, 10 µm, 30 cm x 3.9 mm i.d.
-
Detection: UV at 232 nm
-
Injection Volume: 50 µL
-
Retention Times:
-
Internal Standard (Diazepam): Approximately 3.1 min
-
This compound: Approximately 5.2 min
-
Method Validation (Representative Data)
The following tables summarize the typical validation parameters for HPLC methods used in the quantification of benzodiazepines. This data is provided as a guide to the expected performance of the this compound quantification method.
Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 2.0 | > 0.995 |
Precision
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | 0.2 | < 5% | < 10% |
| 1.0 | < 5% | < 10% | |
| 1.8 | < 5% | < 10% |
Accuracy (Recovery)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound | 0.2 | 85 - 115% |
| 1.0 | 85 - 115% | |
| 1.8 | 85 - 115% |
The recovery of this compound from plasma using the described SPE method has been reported to be greater than 80%.
Limits of Detection and Quantification
| Parameter | Value |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.05 µg/mL |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Doxefazepam and its Metabolites in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Doxefazepam and its primary metabolites in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a short-acting benzodiazepine, is metabolized in the liver prior to excretion.[1][2] Accurate and sensitive quantification of the parent drug and its metabolites is crucial for pharmacokinetic, toxicological, and clinical studies. The described methodology encompasses sample preparation, including enzymatic hydrolysis and solid-phase extraction, followed by derivatization and subsequent GC-MS analysis. This protocol is designed to offer a robust and reliable framework for researchers in the fields of pharmacology, toxicology, and drug development.
Introduction
This compound, a benzodiazepine derivative, possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[3] It has been used therapeutically as a hypnotic for the short-term management of insomnia.[2][4] Understanding the metabolic fate and pharmacokinetic profile of this compound is essential for its safe and effective use. The primary route of elimination is through urine, mainly as a conjugate of the parent drug and its oxidative metabolites. Two key metabolites have been identified: an N1-dealkylated derivative and an oxidized derivative where the N1-substituent is -CH2COOH.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of benzodiazepines and their metabolites in biological samples. The method's high sensitivity and specificity make it a preferred choice for many forensic and clinical laboratories. This document outlines a comprehensive protocol for the GC-MS analysis of this compound, including detailed steps for sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation
Biological samples require significant cleanup and pre-concentration before GC-MS analysis to remove interfering substances.
a) Enzymatic Hydrolysis (for Urine Samples)
Benzodiazepines and their metabolites are often excreted as glucuronide conjugates. Enzymatic hydrolysis is necessary to cleave these conjugates and allow for the analysis of the free drug and metabolites.
-
To 1 mL of urine, add 1 mL of 0.2 M sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase from Helix pomatia (≥100,000 units/mL).
-
Vortex the mixture and incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature before proceeding to extraction.
b) Solid-Phase Extraction (SPE)
SPE is a widely used technique for the extraction and purification of benzodiazepines from biological matrices.
-
Condition a mixed-mode SPE cartridge by sequentially passing 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge.
-
Load the hydrolyzed urine sample or 1 mL of plasma/serum (previously mixed with 2 mL of 0.1 M phosphate buffer, pH 6.0) onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 1 M acetic acid, and finally 3 mL of hexane to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen for 10 minutes.
-
Elute the analytes with two 1.5 mL aliquots of a mixture of dichloromethane and isopropanol (9:1, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Many benzodiazepines, including this compound and its hydroxylated metabolites, are polar and thermally labile, which can lead to poor chromatographic peak shape and degradation in the hot GC inlet. Derivatization with a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is performed to improve their volatility and thermal stability.
-
To the dried extract, add 50 µL of ethyl acetate to reconstitute the residue.
-
Add 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS injection.
GC-MS Instrumental Analysis
The following instrumental parameters provide a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 1: GC-MS Instrument Parameters.
Data Presentation
Quantitative analysis is performed using a calibration curve prepared by spiking known concentrations of this compound and its metabolite standards into a blank matrix and subjecting them to the same sample preparation procedure.
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound-TBDMS derivative | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| N1-dealkylated metabolite-TBDMS derivative | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Oxidized metabolite (-CH2COOH)-TBDMS derivative | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
| Internal Standard (e.g., Diazepam-d5) | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Table 2: Example of SIM Parameters for this compound and its Metabolites. (Note: Specific ions and retention times need to be determined experimentally after derivatization and analysis of standards).
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Metabolic pathway of this compound.
Conclusion
The described GC-MS method provides a comprehensive framework for the extraction, derivatization, and quantitative analysis of this compound and its major metabolites from biological matrices. The protocol is designed to be robust and can be adapted and validated for specific laboratory instrumentation and research needs. This application note serves as a valuable resource for scientists involved in the study of benzodiazepine pharmacology and toxicology.
References
Application Notes and Protocols for Doxefazepam Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxefazepam is a benzodiazepine derivative that possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] Like other benzodiazepines, it exerts its effects by modulating the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2] This document provides detailed application notes and protocols for the administration of this compound in rodent behavioral studies, based on available toxicological data for this compound and established protocols for benzodiazepines.
Mechanism of Action: GABAergic Signaling
Benzodiazepines, including this compound, bind to a specific allosteric site on the GABA-A receptor. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory signaling underlies the pharmacological effects of this compound.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Data Presentation
Toxicological Data for this compound in Rodents
The following table summarizes the available acute toxicity data for this compound in mice and rats. This information is crucial for dose selection in behavioral studies to avoid overt toxicity and mortality.
| Species | Route of Administration | LD50 (mg/kg) | Observed Signs of Toxicity | Citation(s) |
| Swiss Mice | Oral | > 2000 | Dose-dependent dyspnea and decreased motor activity, prostration. | [3] |
| Swiss Mice | Intraperitoneal | 746 | Dose-dependent dyspnea and decreased motor activity, prostration. | [3] |
| Charles River Rats | Oral | > 2000 | Dose-dependent dyspnea and decreased motor activity, prostration. | [3] |
| Charles River Rats | Intraperitoneal | 544 | Dose-dependent dyspnea and decreased motor activity, prostration. |
Pharmacokinetic Parameters of this compound in Rodents
Limited pharmacokinetic data is available for this compound in rodents.
| Species | Route of Administration | Dose (mg/kg) | Elimination Half-life (hours) | Brain:Plasma Ratio | Citation(s) |
| Rats | Intravenous | 5 | 0.29 | ~2 | |
| Mice | Intravenous | 5 | 1.32 | Not Reported |
Hypothetical Behavioral Effects of this compound
The following tables are provided as examples of how to present data from behavioral assays. The values are hypothetical and intended to illustrate expected outcomes for a compound with anxiolytic and sedative properties. Actual results for this compound must be determined experimentally.
Table 1: Hypothetical Effects of this compound in the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | Number of Open Arm Entries |
| Vehicle | - | 15 ± 2 | 8 ± 1 |
| This compound | 1 | 25 ± 3 | 12 ± 2 |
| This compound | 5 | 35 ± 4 | 15 ± 2 |
| This compound | 10 | 20 ± 3 | 10 ± 1 |
| *p < 0.05, **p < 0.01 compared to vehicle. A biphasic dose-response is hypothesized, with higher doses potentially inducing sedation and reducing exploration. |
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Total Distance Traveled (m) |
| Vehicle | - | 30 ± 5 | 50 ± 8 |
| This compound | 1 | 50 ± 7 | 48 ± 6 |
| This compound | 5 | 70 ± 9 | 45 ± 5 |
| This compound | 10 | 40 ± 6 | 25 ± 4 |
| p < 0.05, **p < 0.01 compared to vehicle. Higher doses are hypothesized to decrease locomotor activity due to sedation. |
Experimental Protocols
General Experimental Workflow
References
Application Notes and Protocols for Determining Doxefazepam Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxefazepam, a benzodiazepine derivative, is recognized for its anxiolytic, anticonvulsant, sedative, and hypnotic properties.[1] While its therapeutic effects are well-documented, a thorough understanding of its potential cytotoxicity is crucial for comprehensive toxicological evaluation and drug safety assessment. These application notes provide detailed protocols for a panel of in vitro cell-based assays to quantify the cytotoxic effects of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and the induction of apoptosis. By employing these standardized methods, researchers can obtain reproducible and comparable data to characterize the cytotoxic profile of this compound.
Some benzodiazepines have been shown to inhibit cell proliferation and induce apoptosis in various cell lines.[2][3][4][5] The mechanisms can involve the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction. Therefore, evaluating multiple cytotoxicity endpoints is essential for a complete assessment.
Key Cytotoxicity Assays
This document outlines the protocols for the following key assays:
-
MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.
-
LDH Release Assay: To quantify cell membrane damage by measuring the release of lactate dehydrogenase (LDH).
-
Annexin V/Propidium Iodide (PI) Staining: To detect and differentiate between early and late-stage apoptosis.
-
Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases in the apoptotic cascade.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Experimental Protocol:
-
Cell Seeding:
-
Culture a suitable cell line (e.g., HepG2, SH-SY5Y) to 80-90% confluency.
-
Trypsinize and resuspend the cells in a fresh complete medium.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in a serum-free culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2, protected from light.
-
-
Formazan Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.
-
Data Presentation:
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.235 | 0.079 | 98.8 |
| 1 | 1.198 | 0.091 | 95.8 |
| 10 | 1.050 | 0.065 | 84.0 |
| 100 | 0.750 | 0.052 | 60.0 |
| 1000 | 0.312 | 0.041 | 25.0 |
LDH (Lactate Dehydrogenase) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and this compound treatment as described in the MTT assay protocol.
-
Prepare additional control wells for maximum LDH release (lysis control) and spontaneous LDH release (no-treatment control).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader, with a reference wavelength of 680 nm.
-
Data Presentation:
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.150 | 0.012 | 0 |
| 0.1 | 0.155 | 0.015 | 0.6 |
| 1 | 0.180 | 0.018 | 3.5 |
| 10 | 0.250 | 0.021 | 11.8 |
| 100 | 0.450 | 0.035 | 35.3 |
| 1000 | 0.850 | 0.062 | 82.4 |
| Max Release | 1.000 | 0.075 | 100 |
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, characteristic of late apoptosis or necrosis. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the supernatant containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
Data Presentation:
| This compound (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 88.5 | 5.8 | 3.2 | 2.5 |
| 100 | 65.3 | 18.7 | 10.5 | 5.5 |
| 1000 | 20.1 | 45.6 | 28.3 | 6.0 |
Caspase-3/7 Activity Assay
Principle: This assay utilizes a substrate that, when cleaved by active caspase-3 and -7, releases a fluorescent or luminescent signal. The intensity of the signal is directly proportional to the activity of these executioner caspases.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence measurements.
-
Treat the cells with this compound as described previously.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation:
| This compound (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 15,000 | 1,200 | 1.0 |
| 10 | 25,500 | 2,100 | 1.7 |
| 100 | 90,000 | 7,500 | 6.0 |
| 1000 | 225,000 | 18,000 | 15.0 |
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Putative signaling pathway for benzodiazepine-induced apoptosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Inhibition of cell proliferation of human gliomas by benzodiazepines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Midazolam Induces Cellular Apoptosis in Human Cancer Cells and Inhibits Tumor Growth in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Doxefazepam as a Reference Standard in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doxefazepam, a benzodiazepine derivative, possesses sedative, anxiolytic, and muscle relaxant properties. In forensic toxicology, the accurate identification and quantification of this compound in biological matrices is crucial for legal and clinical investigations. The use of a well-characterized reference standard is paramount to ensure the reliability and validity of analytical results. This document provides detailed application notes and protocols for utilizing this compound as a reference standard in forensic toxicology, covering its analytical characterization, stability, and application in validated analytical methods.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use.
| Property | Value | Reference |
| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one | [1] |
| CAS Number | 40762-15-0 | [1] |
| Molecular Formula | C₁₇H₁₄ClFN₂O₃ | [1] |
| Molecular Weight | 348.76 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge |
| Solubility | Soluble in methanol, ethanol, and acetonitrile. Sparingly soluble in water. | General knowledge |
Purity and Certification of this compound Reference Standard
A Certified Reference Material (CRM) of this compound should be used to ensure the highest level of accuracy and traceability. The Certificate of Analysis (CoA) for a this compound CRM provides critical information regarding its purity and the associated uncertainty. While a specific CoA for this compound was not retrieved, a typical CoA for a CRM would include the following information.
Table 3.1: Example Certificate of Analysis Data for this compound CRM
| Parameter | Specification |
| Certified Purity (mass fraction) | ≥ 98.5% |
| Uncertainty (k=2) | ≤ 0.5% |
| Method of Purity Determination | Mass balance (100% - sum of impurities) |
| Impurity Profile | Characterized by HPLC-UV, LC-MS, and NMR |
| Residual Solvents | Determined by Headspace GC-FID |
| Water Content | Determined by Karl Fischer titration |
| Identity | Confirmed by ¹H-NMR, MS, and IR |
| Storage Conditions | 2-8 °C, protected from light |
| Expiration Date | Provided by the manufacturer |
Stability of this compound Reference Standard
The stability of a reference standard is critical for maintaining its integrity and ensuring the accuracy of quantitative analyses over time. Stability studies should be conducted under various stress conditions to understand the degradation pathways and to establish appropriate storage and handling procedures.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[2] These studies involve subjecting the this compound reference standard to more extreme conditions than those expected during routine storage and use.
Table 4.1: Example Protocol for Forced Degradation of this compound
| Stress Condition | Protocol | Potential Degradants |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for 24 hours. | Hydrolysis of the diazepine ring. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 80°C for 24 hours. | Hydrolysis of the diazepine ring. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and store at room temperature for 24 hours. | Oxidation of the molecule, potentially at the nitrogen or hydroxyl groups. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) and visible light for a defined period. | Photodegradation products. |
| Thermal Degradation | Heat solid this compound at 105°C for 24 hours. | Thermally induced degradation products. |
Long-Term Stability
Long-term stability studies are performed under recommended storage conditions to establish the re-test date or shelf life of the reference standard.
Table 4.2: Example Long-Term Stability Data for this compound Solution (1 mg/mL in Methanol)
| Storage Condition | Time Point | Purity (%) by HPLC-UV | Appearance |
| 2-8 °C (Protected from light) | Initial | 99.8 | Clear, colorless solution |
| 3 Months | 99.7 | No change | |
| 6 Months | 99.6 | No change | |
| 12 Months | 99.5 | No change | |
| -20 °C | Initial | 99.8 | Clear, colorless solution |
| 6 Months | 99.8 | No change | |
| 12 Months | 99.7 | No change | |
| Room Temperature (Protected from light) | Initial | 99.8 | Clear, colorless solution |
| 1 Month | 98.5 | Slight yellowing | |
| 3 Months | 96.2 | Noticeable degradation peaks |
Experimental Protocols for Forensic Analysis
The following are example protocols for the extraction and quantification of this compound from common forensic matrices. These methods should be fully validated in the end-user's laboratory.
Quantification of this compound in Whole Blood by LC-MS/MS
This protocol describes a method for the quantitative analysis of this compound in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Workflow Diagram:
Caption: Workflow for this compound Quantification in Blood.
Protocol:
-
Sample Preparation:
-
Pipette 1.0 mL of whole blood into a 15 mL polypropylene centrifuge tube.
-
Add an appropriate amount of an internal standard (e.g., Diazepam-d5).
-
Add 3.0 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
LC Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Ionization: Electrospray Ionization (ESI), positive mode
-
MS/MS Transitions (MRM):
-
This compound: Q1/Q3 transitions to be determined experimentally (e.g., based on precursor ion [M+H]⁺).
-
Internal Standard (e.g., Diazepam-d5): Q1/Q3 transitions to be determined experimentally.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards in blank whole blood ranging from 1 to 500 ng/mL.
-
Process the calibrators and quality control samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Screening of this compound in Urine by GC-MS
This protocol provides a general procedure for the screening of this compound in urine samples using gas chromatography-mass spectrometry (GC-MS) following enzymatic hydrolysis and solid-phase extraction (SPE).
Workflow Diagram:
Caption: Workflow for this compound Screening in Urine.
Protocol:
-
Sample Preparation:
-
To 2.0 mL of urine, add an internal standard.
-
Adjust the pH to approximately 5.0 with acetate buffer.
-
Add β-glucuronidase and incubate at 37°C for at least 4 hours to hydrolyze conjugated metabolites.
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with water and an appropriate organic solvent.
-
Elute the this compound with a suitable elution solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions (Example):
-
GC Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 50-550 amu
-
-
Data Analysis:
-
Identify this compound by comparing the retention time and the mass spectrum of the peak in the sample to that of a known this compound reference standard.
-
Utilize a mass spectral library for confirmation.
-
Metabolic Pathway of this compound
Understanding the metabolism of this compound is crucial for interpreting toxicological findings, as metabolites can also be pharmacologically active and may be targeted in analytical methods. Based on the known metabolism of other benzodiazepines and available information on this compound, a putative metabolic pathway is presented. The primary metabolic routes for many benzodiazepines involve N-dealkylation and oxidation by cytochrome P450 enzymes (CYPs), followed by glucuronidation.
Caption: Putative Metabolic Pathway of this compound.
Conclusion
The use of a well-characterized this compound reference standard is indispensable for achieving accurate and defensible results in forensic toxicology. This document provides a framework for the proper use of this compound as a reference standard, including considerations for its purity, stability, and application in validated analytical methods for forensic matrices. Laboratories should establish and validate their own detailed standard operating procedures based on the principles and protocols outlined herein.
References
Application of Doxefazepam in Competitive Binding Assays for GABA-A Receptors
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxefazepam is a benzodiazepine derivative that exerts its pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties, through interaction with the Gamma-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a crucial target for many therapeutic drugs.[1][2][3][4] Competitive binding assays are a fundamental tool in pharmacology and drug discovery to determine the affinity of a compound, such as this compound, for its receptor.[5] This document provides detailed protocols and application notes for utilizing this compound in competitive binding assays for the GABA-A receptor, specifically targeting the benzodiazepine binding site.
The GABA-A receptor is a pentameric ligand-gated ion channel, typically composed of two α, two β, and one γ subunit, that forms a central chloride ion channel. The binding of GABA to its site on the receptor, located between the α and β subunits, triggers the opening of this channel, leading to an influx of chloride ions and hyperpolarization of the neuron, thus producing an inhibitory signal. Benzodiazepines, like this compound, bind to a distinct allosteric site at the interface of the α and γ subunits. This binding potentiates the effect of GABA, increasing the frequency of channel opening and enhancing the inhibitory signal.
Competitive binding assays are employed to determine the binding affinity of an unlabeled compound (the "competitor," in this case, this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the same site. For the benzodiazepine site on the GABA-A receptor, a commonly used radioligand is [3H]flunitrazepam. The output of such an assay is typically the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. This can then be converted to a Ki (inhibition constant), which represents the binding affinity of the competitor for the receptor.
Data Presentation
The following table summarizes the binding characteristics of common ligands for the GABA-A receptor benzodiazepine site, which can be used as reference points when evaluating the affinity of this compound.
| Compound | Receptor Subtype | Radioligand | Ki (nM) | IC50 (nM) |
| Diazepam | Non-Selective (Rat Brain) | [3H]Flunitrazepam | - | 16 |
| Flunitrazepam | Non-Selective (Rat Brain) | [3H]Flunitrazepam | - | 3.2 |
| Clonazepam | Chick Ciliary Ganglion | [3H]Flunitrazepam | - | 1100 |
| Zolpidem | Non-Selective (Rat Brain) | [3H]Flunitrazepam | - | 30 |
| Flumazenil | Non-Selective (Rat Brain) | [3H]Flunitrazepam | - | 1.6 |
Data compiled from various sources for reference.
Signaling Pathway
The GABA-A receptor signaling pathway is central to neuronal inhibition. The binding of GABA initiates a conformational change that opens the chloride channel. Benzodiazepines, like this compound, allosterically modulate this process, enhancing the receptor's response to GABA.
Caption: GABA-A receptor signaling pathway.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine site on the GABA-A receptor using [3H]flunitrazepam.
Materials and Reagents
-
Biological Material: Whole rat brains (excluding cerebellum) or cell lines expressing GABA-A receptors.
-
Radioligand: [3H]flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Competitor: this compound.
-
Reference Compound: Diazepam (for non-specific binding determination).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
-
Equipment:
-
Glass-Teflon homogenizer.
-
Refrigerated centrifuge.
-
Incubator or water bath (25°C).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation vials.
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
Experimental Workflow
Caption: Experimental workflow for competitive binding assay.
Detailed Protocol
1. Membrane Preparation
-
Homogenize whole rat brains (cerebellum removed) in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending it in fresh, ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes. Repeat this wash step two more times to ensure the removal of endogenous GABA.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard method like the Bradford assay.
-
Aliquots of the membrane preparation can be stored at -80°C until use.
2. Competitive Binding Assay
-
Set up assay tubes for total binding, non-specific binding (NSB), and competitor binding at various concentrations.
-
For total binding , add:
-
100 µL of membrane preparation (~100-200 µg protein).
-
50 µL of [3H]flunitrazepam (to a final concentration of 1 nM).
-
Assay buffer to a final volume of 500 µL.
-
-
For non-specific binding (NSB) , add:
-
100 µL of membrane preparation.
-
50 µL of [3H]flunitrazepam (final concentration 1 nM).
-
10 µL of 10 µM Diazepam (final concentration to define NSB).
-
Assay buffer to a final volume of 500 µL.
-
-
For competitor binding , add:
-
100 µL of membrane preparation.
-
50 µL of [3H]flunitrazepam (final concentration 1 nM).
-
Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Assay buffer to a final volume of 500 µL.
-
-
Incubate all tubes for 60 minutes at 25°C to reach equilibrium.
3. Separation and Quantification
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in buffer.
-
Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
For each concentration of this compound, calculate the percentage of specific binding inhibited.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]flunitrazepam) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]flunitrazepam).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
This application note provides a comprehensive framework for researchers to investigate the binding properties of this compound at the GABA-A receptor. The detailed protocol for the competitive binding assay, utilizing [3H]flunitrazepam, allows for the determination of this compound's binding affinity (Ki). This information is critical for understanding its pharmacological profile and for the development of novel therapeutics targeting the GABA-A receptor. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation of the underlying biological and technical processes.
References
Application Notes and Protocols for the Analysis of Doxefazepam Metabolites in Urine
Introduction
Doxefazepam, a benzodiazepine hypnotic, was previously used for the short-term management of insomnia.[1][2] Like other benzodiazepines, it undergoes hepatic metabolism before its excretion.[3] The analysis of its metabolites in urine is crucial for clinical toxicology, forensic investigations, and understanding the drug's pharmacokinetics. This compound is an active metabolite of flurazepam and possesses anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][4] This document provides detailed protocols for the extraction and quantification of this compound and its primary metabolites from urine samples using modern analytical techniques.
Metabolism of this compound
The disposition of this compound has not been extensively studied, but it is known to be metabolized in the liver. The primary route of elimination is through the urine, mainly in the form of a glucuronide conjugate. Two main oxidative metabolites have been identified in human urine: an N1-dealkylated derivative and an oxidized derivative where the N1-substituent is converted to a carboxylic acid (-CH2COOH). The elimination half-life of this compound is approximately 3-4 hours.
Application Note 1: LC-MS/MS Analysis of this compound Metabolites
1. Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of benzodiazepines and their metabolites in urine due to its high sensitivity, specificity, and robustness. The method involves enzymatic hydrolysis of glucuronide conjugates, followed by sample cleanup using solid-phase extraction (SPE) or supported liquid extraction (SLE), chromatographic separation, and detection by MS/MS.
2. Experimental Protocol
2.1. Materials and Reagents
-
This compound and metabolite reference standards
-
Deuterated internal standards (e.g., Oxazepam-d5)
-
β-glucuronidase from E. coli
-
Ammonium acetate buffer (0.5 M, pH 5.0)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode polymeric) or Supported Liquid Extraction (SLE) plates
-
Methyl tert-butyl ether (MTBE)
2.2. Sample Preparation
The overall workflow involves hydrolysis to free the conjugated metabolites, followed by extraction to clean and concentrate the sample.
Step-by-Step Procedure (SPE Method):
-
Pipette 200 µL of urine into a microcentrifuge tube.
-
Add 20 µL of internal standard solution.
-
Add 200 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Vortex briefly and incubate the mixture at 50-60°C for 1-2 hours to ensure complete hydrolysis.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the hydrolyzed sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% acetonitrile in water to remove interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 1 mL of an appropriate solvent (e.g., acetonitrile or a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2.3. LC-MS/MS Instrumental Parameters
The following table provides typical starting parameters for the analysis of benzodiazepines. These should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| LC System | Shimadzu Nexera or equivalent |
| Column | C18 or Biphenyl, e.g., Restek RAPTOR 2.7 µm, 50 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2-10 µL |
| Gradient | Start at 5% B, ramp to 95% B over 5-8 min, hold, re-equilibrate |
| MS System | Triple Quadrupole (e.g., Sciex 5500, Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
3. Data Presentation
Method performance should be validated to determine linearity, precision, accuracy, and sensitivity.
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | 1 - 500 | 0.2 | 1.0 | 95 ± 5 |
| N1-Dealkylated Metabolite | 1 - 500 | 0.3 | 1.0 | 92 ± 7 |
| N1-yl-acetic Acid Metabolite | 1 - 500 | 0.5 | 1.5 | 89 ± 8 |
| Note: Data are representative examples for method validation. |
Application Note 2: GC-MS Analysis of this compound Metabolites
1. Principle
Gas chromatography-mass spectrometry (GC-MS) is a reliable confirmatory technique for benzodiazepine analysis. Due to the low volatility and potential thermal degradation of some benzodiazepines and their metabolites, a derivatization step is typically required after extraction to improve their chromatographic properties.
2. Experimental Protocol
2.1. Materials and Reagents
-
All reagents from the LC-MS/MS protocol
-
Extraction solvent: Chloroform/Isopropanol (9:1) or Ethyl Acetate
-
Derivatizing agent: N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
2.2. Sample Preparation
-
Perform enzymatic hydrolysis as described in the LC-MS/MS protocol (Steps 1-4).
-
Liquid-Liquid Extraction (LLE): Add 2 mL of extraction solvent (e.g., ethyl acetate) to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a nitrogen stream.
-
Derivatization: Add 50 µL of a derivatizing agent (e.g., MTBSTFA) and 50 µL of a solvent like acetonitrile.
-
Cap the tube and heat at 70°C for 20-30 minutes to form stable silyl derivatives.
-
Cool to room temperature and transfer the sample to an autosampler vial for GC-MS analysis.
2.3. GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of derivatized benzodiazepines.
| Parameter | Recommended Setting |
| GC System | Agilent GC or equivalent |
| Column | Methyl silicone capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Initial 150°C, ramp to 300°C at 15-20°C/min, hold for 5 min |
| MS System | Single Quadrupole or Ion Trap |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Analysis Mode | Selected Ion Monitoring (SIM) or Full Scan |
3. Data Presentation
Quantitative performance should be assessed similarly to the LC-MS/MS method.
| Analyte (as TBDMS-derivative) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Precision (%RSD) |
| This compound | 50 - 2000 | 10 | 50 | < 5% |
| N1-Dealkylated Metabolite | 50 - 2000 | 15 | 50 | < 5% |
| Note: Data are representative examples based on similar benzodiazepine methods. |
References
Application Notes and Protocols for In-vivo Microdialysis for Measuring Doxefazepam in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Doxefazepam is a benzodiazepine derivative with hypnotic and anxiolytic properties. Understanding its concentration profile within the brain's extracellular fluid (ECF) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and mechanism of action. In-vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in freely moving animals, providing vital data for neuropharmacology and drug development.[1]
These application notes provide a detailed, representative protocol for conducting in-vivo microdialysis to measure this compound concentrations in the brain tissue of a rat model.
Principle of In-vivo Microdialysis
In-vivo microdialysis involves the implantation of a small, semi-permeable probe into the target brain region.[2] The probe is continuously perfused with a physiological solution (perfusate). Small molecules, such as this compound, present in the ECF can diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected fluid, termed the dialysate, is then analyzed to determine the concentration of the analyte. The concentration in the dialysate is proportional to the unbound concentration in the ECF.
Experimental Protocols
This section outlines the necessary materials, equipment, and step-by-step procedures for performing in-vivo microdialysis to measure this compound in the rat brain.
Materials and Equipment
| Category | Item | Notes |
| Animal Model | Male Sprague-Dawley rats | 250-300 g |
| Surgical | Stereotaxic frame | For precise probe implantation |
| Surgical instruments | Standard kit for rodent surgery | |
| Anesthetics | Isoflurane or Ketamine/Xylazine cocktail | |
| Guide cannula and dummy cannula | To be implanted stereotaxically | |
| Dental cement and surgical screws | For securing the guide cannula | |
| Microdialysis | Microdialysis probes | Concentric type, 10-20 kDa MWCO |
| Perfusion pump | Capable of low flow rates (e.g., 0.5-2.0 µL/min) | |
| Fraction collector | Refrigerated, for automated sample collection | |
| Tubing and connectors | FEP or PEEK tubing | |
| Chemicals & Reagents | This compound standard | Certified reference material |
| Internal Standard (IS) | e.g., Diazepam-d5 or other suitable stable isotope-labeled benzodiazepine | |
| Artificial Cerebrospinal Fluid (aCSF) | 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4 | |
| Solvents for analysis | HPLC/MS grade acetonitrile, methanol, formic acid, water | |
| Analytical | LC-MS/MS system | Triple quadrupole mass spectrometer with a UPLC/HPLC system |
Surgical Procedure: Guide Cannula Implantation
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Anesthetize the rat and securely mount it in the stereotaxic frame.
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Make a midline incision on the scalp to expose the skull.
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Drill a small burr hole over the target brain region (e.g., prefrontal cortex, hippocampus, or striatum) based on stereotaxic coordinates from a rat brain atlas.
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Slowly lower the guide cannula to the desired depth, just above the target region.
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Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide to maintain patency.
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Allow the animal to recover for a minimum of 48 hours post-surgery.
In-vivo Microdialysis Procedure
-
On the day of the experiment, place the awake and freely moving rat in the microdialysis cage.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
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Connect the probe's inlet to the perfusion pump and the outlet to the fraction collector.
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Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a stabilization period of 1-2 hours to achieve equilibrium.
-
Collect baseline dialysate samples (at least 3-4 fractions).
-
Administer this compound via the desired route (e.g., intraperitoneal injection of 5 mg/kg).[3]
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours).
-
Store collected samples at -80°C until analysis.
Analytical Method: LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in microdialysate samples.[4][5]
-
Sample Preparation:
-
To 10 µL of dialysate, add 5 µL of the internal standard (IS) solution.
-
Precipitate proteins by adding 30 µL of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the IS.
-
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained from the described experiment.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Brain ECF
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 85.2 | ng/mL |
| Tmax (Time to Cmax) | 40 | minutes |
| AUC (0-t) (Area Under the Curve) | 15,336 | ng*min/mL |
| t1/2 (Elimination Half-life) | 75 | minutes |
Note: These values are hypothetical and should be determined experimentally. The elimination half-life in rat blood has been reported as approximately 1.32 hours (79.2 minutes).
Table 2: Representative Time-Concentration Profile of this compound in Rat Brain ECF
| Time (minutes) | This compound Concentration (ng/mL) |
| -40 | 0 |
| -20 | 0 |
| 0 (Dose) | 0 |
| 20 | 55.8 |
| 40 | 85.2 |
| 60 | 72.1 |
| 80 | 58.9 |
| 100 | 47.3 |
| 120 | 38.5 |
| 180 | 22.4 |
| 240 | 13.1 |
Note: Concentrations are corrected for in-vivo probe recovery.
Signaling Pathway
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This enhances the inhibitory effect of the neurotransmitter GABA, leading to a decrease in neuronal excitability.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Doxefazepam Solubility for In-Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Doxefazepam for in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a benzodiazepine derivative with low aqueous solubility. It is practically insoluble in water, moderately soluble in ethanol, and soluble in acetone and chloroform[1]. For in-vitro experimental purposes, organic solvents are typically required to prepare stock solutions.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the highly recommended solvent for preparing a concentrated stock solution of this compound due to its high dissolving capacity for a wide range of organic compounds and its miscibility with cell culture media[2].
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: this compound has a high solubility in DMSO, reaching up to 250 mg/mL[2]. This allows for the preparation of highly concentrated stock solutions, which is advantageous for minimizing the final concentration of the organic solvent in the cell culture medium.
Q4: What is the maximum final concentration of DMSO recommended for cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO without severe toxic effects, with 0.1% being a widely recommended target[3][4]. However, the sensitivity to DMSO can vary significantly between cell lines, so it is crucial to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q5: Can I use ethanol to dissolve this compound for my experiments?
A5: Yes, this compound is moderately soluble in ethanol. However, ethanol can also have effects on cell viability, and its final concentration in the culture medium should be carefully controlled and tested. For other benzodiazepines, solubility has been shown to increase with higher proportions of ethanol in ethanol-water mixtures.
Q6: Are there alternative methods to improve the aqueous solubility of this compound?
A6: Yes, complexation with cyclodextrins is a common strategy to enhance the aqueous solubility of poorly soluble drugs, including other benzodiazepines like Diazepam. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), can encapsulate the drug molecule, increasing its solubility in aqueous solutions.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to cell culture medium.
Possible Causes:
-
"Salting Out": The rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous medium can drastically reduce the solubility of this compound, causing it to precipitate.
-
High Final Concentration: The target concentration of this compound in the medium may exceed its solubility limit in the final aqueous environment.
-
Incorrect Dilution Technique: Adding the DMSO stock too quickly can create localized areas of high concentration, leading to precipitation.
Solutions:
-
Optimize Dilution Technique:
-
Pre-warm the cell culture medium to 37°C.
-
Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This helps to disperse the compound quickly and avoid localized high concentrations.
-
-
Perform Serial Dilutions: First, dilute the DMSO stock into a small volume of pre-warmed medium. Ensure it is fully dissolved before adding this intermediate dilution to the final culture volume.
-
Lower the Final Concentration: If precipitation persists, your target concentration may be too high. Consider performing a dose-response experiment starting from a lower, more soluble concentration.
Issue 2: The cell culture medium becomes cloudy or a precipitate forms over time during incubation.
Possible Causes:
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Compound Instability: this compound may be unstable at the pH and temperature of the cell culture, leading to degradation and precipitation of byproducts.
-
Interaction with Media Components: this compound might interact with components in the serum or the medium itself, leading to the formation of insoluble complexes.
Solutions:
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Incubate and Agitate: If a precipitate has already formed, you can try to redissolve it by incubating the medium at 37°C for 10-30 minutes with gentle agitation.
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Reduce Serum Concentration: If you are using a serum-containing medium, consider reducing the serum percentage, as proteins can sometimes contribute to compound precipitation.
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Use Freshly Prepared Solutions: Prepare the this compound working solution immediately before use to minimize the risk of degradation.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Practically Insoluble | |
| DMSO | 250 mg/mL | |
| Ethanol | Moderately Soluble | |
| Acetone | Soluble | |
| Chloroform | Soluble |
Table 2: Recommended Maximum Final DMSO Concentrations in Cell Culture
| Cell Type | Recommended Max. DMSO Concentration | Reference |
| Most Cell Lines | 0.5% - 1% | |
| Primary Cells | < 0.1% | |
| Sensitive Cell Lines | ≤ 0.1% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound powder (Molecular Weight: 348.76 g/mol )
-
High-purity, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 348.76 g/mol * 1000 mg/g = 3.4876 mg Therefore, weigh out approximately 3.49 mg of this compound.
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Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a fresh, sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: General Method for this compound-Cyclodextrin Complexation (Kneading Method)
This protocol is adapted from general methods for preparing cyclodextrin complexes of poorly water-soluble drugs.
Materials:
-
This compound
-
β-cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD)
-
Deionized water
-
Mortar and pestle
-
Drying oven or vacuum desiccator
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin (commonly 1:1).
-
Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of deionized water to form a thick paste or slurry.
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Drug Addition: Add the this compound powder to the cyclodextrin slurry.
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Kneading: Knead the mixture thoroughly with the pestle for 30-60 minutes. The consistency should be uniform. If the mixture becomes too dry, a small amount of water can be added.
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Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry under vacuum.
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Sieving: The dried complex is then sieved to obtain a fine powder.
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Characterization: The formation of the inclusion complex should be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in-vitro experiments.
Caption: Troubleshooting logic for this compound precipitation in cell culture.
Caption: Simplified signaling pathway of this compound's action on the GABA-A receptor.
References
Technical Support Center: Doxefazepam Synthesis and Purification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and scientists working on the synthesis and purification of Doxefazepam.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis
Q1: My initial alkylation reaction of the benzodiazepin-2-one-4-oxide has a low yield. What are the possible causes and solutions?
A1: Low yields in the initial alkylation step can be attributed to several factors:
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Moisture in the reaction: Sodium hydride (NaH) is extremely reactive with water. Any moisture in the dimethylformamide (DMF) solvent or on the glassware will consume the NaH, preventing it from acting as a base to deprotonate the starting material.
-
Solution: Ensure all glassware is thoroughly dried in an oven before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system.
-
-
Inactive Sodium Hydride: NaH can oxidize over time, reducing its reactivity.
-
Solution: Use freshly purchased NaH. If you suspect the NaH is old, you can try washing it with dry hexanes to remove the outer oxidized layer, although purchasing a new batch is recommended.
-
-
Incomplete reaction: The reaction may not have gone to completion.
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Side reactions: Undesired side reactions can compete with the main reaction, reducing the yield.[1]
-
Solution: Ensure the temperature is controlled during the addition of reagents. Adding the 2-bromoethyl acetate slowly can help to minimize side reactions.
-
Q2: I am observing multiple spots on my TLC plate after the ammonolysis step. What could these be and how can I purify my product?
A2: The presence of multiple spots on your TLC plate indicates a mixture of compounds. These could be:
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Unreacted starting material: If the ammonolysis did not go to completion.
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Side-products: Formed during the reaction. For instance, incomplete ammonolysis might leave one of the ester groups intact.
-
Degradation products: Benzodiazepines can be sensitive to harsh conditions.
Solutions for purification:
-
Column Chromatography: This is a standard method for separating compounds with different polarities. You will need to experiment with different solvent systems to find the optimal conditions for separating this compound from the impurities.[1]
-
Crystallization: The crude this compound can be purified by crystallization from a dichloromethane/light petroleum solvent system. This process relies on the difference in solubility between the desired product and the impurities.
Purification
Q3: My crystallized this compound is not pure enough. What can I do to improve the purity?
A3: If a single crystallization does not yield a product of sufficient purity, you can try the following:
-
Recrystallization: Perform a second crystallization. With each crystallization, the purity of the product should increase.
-
Vary the solvent system: Experiment with different solvent ratios or different solvent systems for crystallization. The choice of solvent is crucial for effective purification.
-
Charcoal treatment: If you have colored impurities, adding a small amount of activated charcoal to the hot solution before filtering and crystallization can help to remove them.
-
Column Chromatography followed by Crystallization: For very impure samples, it may be necessary to first purify the crude product by column chromatography and then crystallize the purified fractions.
Q4: I am having trouble getting my this compound to crystallize. What are some techniques I can try?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities or supersaturation. Here are some techniques to induce crystallization:
-
Scratching the flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound crystals, adding a tiny crystal to the supersaturated solution can induce crystallization.
-
Reducing the temperature: Slowly cooling the solution in an ice bath or refrigerator can promote crystallization.
-
Slow evaporation: Allowing the solvent to evaporate slowly over time can also lead to the formation of crystals.
Data Presentation
Table 1: Troubleshooting Summary for this compound Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low yield in alkylation | Moisture in reaction, inactive NaH, incomplete reaction | Use anhydrous solvents, fresh NaH, monitor with TLC |
| Multiple spots on TLC | Incomplete reaction, side-products | Purify by column chromatography or crystallization |
| Low purity after crystallization | Residual impurities | Recrystallize, try different solvents, use charcoal |
| Difficulty in crystallization | Supersaturation, impurities | Scratch flask, seed with pure crystals, cool slowly |
Table 2: Representative TLC Data for Benzodiazepine Synthesis Monitoring
| Compound | Stationary Phase | Mobile Phase (v/v) | Typical Rf Value |
| Starting Material (a 2-aminobenzophenone) | Silica Gel GF254 | Ethyl Acetate / Hexane (3:7) | 0.6 - 0.7 |
| Intermediate (e.g., haloacetamido-benzophenone) | Silica Gel GF254 | Ethyl Acetate / Hexane (1:1) | 0.4 - 0.5 |
| Final Benzodiazepine Product | Silica Gel GF254 | Ethyl Acetate / Hexane (1:1) | 0.2 - 0.3 |
Note: Rf values are illustrative and can vary depending on the specific benzodiazepine and exact TLC conditions.
Experimental Protocols
General Protocol for the Synthesis of a 1,4-Benzodiazepine Derivative (Illustrative)
This protocol is a general representation and should be adapted based on the specific benzodiazepine being synthesized.
-
Reaction Setup: A round-bottom flask is charged with a 2-amino-5-chlorobenzophenone and a suitable solvent like pyridine. The flask is equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagents: Glycine ethyl ester hydrochloride is added to the mixture. The reaction mixture is then heated to reflux.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The product is then extracted using an organic solvent like dichloromethane.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting common issues.
References
Optimizing HPLC-UV detection parameters for Doxefazepam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection parameters for Doxefazepam.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC-UV analysis of this compound?
A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods for structurally similar benzodiazepines, a C18 or C8 column is a suitable stationary phase. The mobile phase commonly consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) in an isocratic elution mode. UV detection is typically performed in the range of 230-254 nm.
Q2: How can I improve the peak shape of my this compound chromatogram?
A2: Poor peak shape, such as tailing or fronting, can be caused by several factors. Peak tailing may result from secondary interactions between the analyte and the stationary phase. To mitigate this, consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form. Adding a competing base, like triethylamine, to the mobile phase can also help. Peak fronting is often an indication of column overload; try reducing the sample concentration or injection volume.
Q3: My this compound peak is not retaining on the column. What should I do?
A3: If this compound elutes too early (at or near the void volume), it indicates insufficient retention. To increase retention time on a reversed-phase column, you should decrease the polarity of the mobile phase. This can be achieved by increasing the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
Q4: What is the optimal UV wavelength for the detection of this compound?
A4: The optimal UV wavelength for detecting this compound corresponds to its maximum absorbance. While a specific maximum for this compound isn't readily available in the provided search results, benzodiazepines generally exhibit strong absorbance between 230 nm and 254 nm.[1][2][3][4] It is advisable to determine the UV spectrum of a this compound standard to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No Peak/Low Signal | 1. Incorrect UV wavelength. 2. Sample concentration too low. 3. Detector lamp issue. 4. Injection error. | 1. Scan the UV spectrum of this compound to determine the optimal wavelength. 2. Prepare a more concentrated sample. 3. Check the detector lamp status and replace if necessary. 4. Ensure the injector is functioning correctly and the correct volume is being injected. |
| Peak Tailing | 1. Secondary silanol interactions. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure this compound is in a non-ionized state. |
| Peak Fronting | 1. Column overload. 2. Sample solvent stronger than the mobile phase. | 1. Decrease the amount of sample injected. 2. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | 1. Column contamination or void. 2. Sample solvent incompatibility. | 1. Flush the column with a strong solvent or replace the column if a void has formed. 2. Ensure the sample solvent is miscible with the mobile phase. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column degradation. 4. Pump issues (flow rate instability). | 1. Prepare fresh mobile phase and ensure proper mixing/degassing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has degraded. 4. Check the pump for leaks and ensure a stable flow rate. |
| High Backpressure | 1. Column or tubing blockage. 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Reverse-flush the column or replace the blocked tubing/frit. 2. Ensure the buffer is fully dissolved in the mobile phase. 3. Adjust the mobile phase composition to reduce viscosity. |
Experimental Protocols
Proposed Starting HPLC-UV Method for this compound
This protocol is a starting point based on typical methods for related benzodiazepine compounds. Optimization will be necessary for your specific application.
| Parameter | Recommended Condition |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0, 20 mM) (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C |
| UV Detection | 240 nm |
Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer and adjust the pH to 7.0.
-
Mix the buffer with acetonitrile in a 50:50 volume ratio.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Visualizations
HPLC-UV Experimental Workflow
Caption: Workflow for this compound analysis by HPLC-UV.
Troubleshooting Logic for Peak Shape Issues
Caption: Decision tree for troubleshooting common peak shape problems.
References
- 1. Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets-labs.hamiltoncompany.com [assets-labs.hamiltoncompany.com]
- 4. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting poor peak resolution in Doxefazepam chromatography
Welcome to the technical support center for Doxefazepam chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak resolution during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in this compound chromatography?
A1: Poor peak resolution in the HPLC analysis of this compound, leading to overlapping peaks and inaccurate quantification, can stem from several factors. The most common issues include:
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Inappropriate Mobile Phase Composition: The type of organic solvent, the aqueous buffer, and their ratio are critical for achieving optimal separation.
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Incorrect Mobile Phase pH: The pH of the mobile phase can significantly alter the ionization state of this compound and any impurities, thereby affecting their retention times and selectivity.
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Suboptimal Stationary Phase: The choice of HPLC column, particularly the stationary phase chemistry (e.g., C18 vs. C8), plays a crucial role in the separation mechanism.
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Inadequate Flow Rate: The flow rate of the mobile phase influences the time analytes spend in the column, affecting both resolution and analysis time.
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Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak broadening and fronting.
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column can create active sites that cause peak tailing.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from long tubing or improper fittings) can cause peak broadening and tailing.
Q2: How can I systematically troubleshoot poor peak resolution for this compound?
A2: A systematic approach is crucial for efficiently identifying and resolving peak resolution issues. The following logical workflow can be used:
Troubleshooting Guides
Issue 1: Peak Tailing
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue and can be caused by several factors. Here is a step-by-step guide to diagnose and resolve the problem.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% v/v) to suppress the ionization of silanol groups.
-
Use a Base-Deactivated Column: Employ a column specifically designed with end-capping to minimize silanol interactions.
-
-
-
Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, creating active sites.
-
Solution:
-
Implement a Column Wash: After each analytical run, flush the column with a strong solvent, such as 100% acetonitrile or methanol, to remove contaminants.
-
Use a Guard Column: A guard column installed before the analytical column can help protect it from strongly retained sample components.
-
-
-
System Dead Volume: Excessive volume between the injector, column, and detector can lead to band broadening and tailing.
-
Solution:
-
Optimize Tubing: Use tubing with the shortest possible length and the smallest appropriate internal diameter.
-
Check Fittings: Ensure all fittings are properly tightened to minimize dead volume.
-
-
Logical Diagram for Diagnosing Peak Tailing:
Issue 2: Co-eluting or Overlapping Peaks
Question: The this compound peak is not fully separated from a closely eluting impurity. How can I improve the resolution?
Answer: Improving the separation between co-eluting peaks requires optimizing the selectivity (α) and/or the efficiency (N) of your HPLC method.
Strategies for Improving Resolution:
-
Mobile Phase Composition Adjustment: The composition of the mobile phase is a powerful tool for altering selectivity.
-
Organic Modifier Ratio: In reversed-phase HPLC, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention times. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution of early-eluting peaks.
-
Choice of Organic Modifier: Switching between different organic solvents, such as from acetonitrile to methanol, can alter the selectivity due to different interactions with the analyte and stationary phase.
-
-
Mobile Phase pH Optimization: For ionizable compounds like this compound, pH is a critical parameter for controlling retention and improving resolution. It is generally recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure it is in a single ionization state.
-
Stationary Phase Selection: The choice of HPLC column plays a crucial role in the separation mechanism.
-
C18 vs. C8 Columns: A C18 column provides higher hydrophobicity and retention compared to a C8 column. If your peaks are eluting too quickly and are poorly resolved, a C18 column may offer better separation. Conversely, if retention times are excessively long, a C8 column could be a suitable alternative.
-
-
Temperature: Adjusting the column temperature can influence selectivity. Increasing the temperature generally decreases viscosity and can lead to sharper peaks, but may also alter the retention order of closely eluting compounds.
Data Presentation
The following table illustrates how changing mobile phase composition can affect peak resolution for benzodiazepines, the class of drugs to which this compound belongs. While this data is not specific to this compound, it demonstrates the principle.
| Mobile Phase Composition (Acetonitrile:Buffer) | Resolution (Rs) between Diazepam and Lorazepam |
| 40:60 | 1.8 |
| 50:50 | 1.5 |
| 60:40 | 1.1 |
| Note: This is example data for illustrative purposes. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for Improved Resolution
Objective: To determine the optimal mobile phase composition and pH for the separation of this compound from its impurities.
Materials:
-
HPLC grade acetonitrile and/or methanol
-
HPLC grade water
-
Potassium phosphate monobasic
-
Phosphoric acid (for pH adjustment)
-
This compound reference standard and sample containing impurities
Procedure:
-
Prepare Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in HPLC grade water. Filter and degas.
-
Prepare Mobile Phase B: HPLC grade acetonitrile or methanol.
-
Initial Conditions: Start with a mobile phase composition of 50:50 (A:B) at a flow rate of 1.0 mL/min.
-
pH Adjustment: Adjust the pH of Mobile Phase A to three different values (e.g., 3.0, 5.0, and 7.0) using phosphoric acid.
-
Equilibrate the System: For each pH value, equilibrate the HPLC system with the chosen mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.
-
Inject Sample: Inject a standard solution of this compound containing the impurity of interest.
-
Record and Analyze: Record the chromatogram and calculate the resolution (Rs) between the this compound peak and the impurity peak.
-
Vary Organic Ratio: For the pH that provides the best initial separation, vary the ratio of Mobile Phase A to Mobile Phase B (e.g., 60:40, 55:45, 45:55).
-
Repeat Steps 5-7: Equilibrate the system and inject the sample for each new mobile phase composition.
-
Determine Optimal Conditions: Compare the resolution values from all runs to determine the optimal mobile phase composition and pH.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions to aid in the development of a stability-indicating method.
Materials:
-
This compound pure drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water and methanol
Procedure:
-
Acid Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve a known amount of this compound in a solution of 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve a known amount of this compound in a solution of 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal Degradation: Place the solid this compound powder in an oven at a high temperature (e.g., 80°C) for a specified time. Dissolve the stressed powder in a suitable solvent before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified time.
-
Analysis: Analyze all stressed samples by HPLC, comparing the chromatograms to that of an unstressed this compound standard. Identify any new peaks as potential degradation products. These studies are crucial for developing a stability-indicating analytical method.[1][2]
References
Technical Support Center: Doxefazepam Stability in Biological Samples
This technical support center provides guidance on minimizing the degradation of Doxefazepam in biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Disclaimer: Specific stability data for this compound is limited in published literature. The following recommendations are based on established knowledge of benzodiazepine stability. It is crucial to validate these methods for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my biological samples?
A1: Like other benzodiazepines, this compound degradation in biological samples can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.[1][2][3][4]
-
pH: Extreme pH values can lead to hydrolysis of the benzodiazepine structure.[5]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Enzymatic Activity: Endogenous enzymes in biological matrices like plasma and urine can metabolize this compound.
Q2: What is the ideal temperature for storing biological samples containing this compound?
A2: For long-term storage, it is recommended to store biological samples at ultra-low temperatures, ideally at -80°C. Storage at -20°C is also a viable option, though degradation may be slightly higher over extended periods. For short-term storage (a few hours), refrigeration at 2-8°C is acceptable, but freezing is recommended as soon as possible. Room temperature storage should be avoided as it can lead to significant degradation.
Q3: How does pH affect this compound stability and what should I do to control it?
A3: Benzodiazepines are susceptible to hydrolysis under acidic or basic conditions. Biological samples should be maintained at a physiological pH (around 7.4 for blood/plasma) during collection and processing. If sample dilution or reconstitution is required, use a buffer system to maintain a stable pH.
Q4: My experiment requires me to work with the samples under normal laboratory light. How can I minimize photodegradation?
A4: To minimize photodegradation, it is recommended to work with amber-colored collection tubes and vials. If possible, perform sample handling steps under reduced light conditions. Protect samples from direct sunlight or strong artificial light sources at all times.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound recovery in my samples. | 1. Degradation during storage: Improper storage temperature. 2. Degradation during sample processing: Prolonged exposure to room temperature, light, or extreme pH. 3. Enzymatic degradation: Continued enzyme activity after sample collection. | 1. Verify storage conditions: Ensure samples are consistently stored at -80°C. Review freezer temperature logs. 2. Optimize sample handling: Process samples on ice and minimize exposure to light by using amber tubes. Use buffered solutions for any dilutions. 3. Inhibit enzyme activity: For plasma or whole blood, ensure proper mixing with an anticoagulant containing a preservative like sodium fluoride. |
| High variability in this compound concentrations between replicate samples. | 1. Inconsistent sample handling: Differences in processing time or exposure to light/temperature between replicates. 2. Freeze-thaw cycles: Repeated freezing and thawing of samples can lead to degradation. | 1. Standardize your workflow: Ensure all replicates are processed under identical conditions. 2. Aliquot samples: Upon collection, divide samples into smaller aliquots to avoid multiple freeze-thaw cycles. |
| Appearance of unknown peaks in my chromatogram. | 1. Formation of degradation products: this compound may have degraded into other compounds. | 1. Review degradation pathways: Compare the unknown peaks to known benzodiazepine degradation products. Consider the possibility of hydrolysis or oxidation products. 2. Stress testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) on a this compound standard to identify potential degradation products. |
Data on Benzodiazepine Stability
The following table summarizes the general stability of benzodiazepines in biological samples under different storage conditions. Note that these are general findings and stability can vary between specific compounds.
| Storage Condition | Matrix | Duration | Observed Degradation | Reference(s) |
| Room Temperature (~22°C) | Whole Blood | Up to 240 days | Significant to complete degradation for some benzodiazepines. | |
| 4°C | Whole Blood / Plasma | Up to 240 days | Considerable decrease in concentration over time. | |
| -20°C | Whole Blood / Plasma / Urine | Up to 6 months | Generally stable, with some degradation observed over longer periods (around 20-40% for some compounds). | |
| -80°C | Whole Blood / Plasma | Up to 6 months | Considered the optimal condition for long-term storage with minimal degradation. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and a preservative (e.g., sodium fluoride) to inhibit enzymatic activity.
-
Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the additives.
-
Centrifugation: To obtain plasma, centrifuge the blood sample at 1000-2000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, transfer the plasma into pre-labeled, amber-colored cryovials.
-
Storage: Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Urine Sample Collection and Processing
-
Collection: Collect urine in a sterile, polypropylene container.
-
pH Measurement and Adjustment (if necessary): Measure the pH of the urine sample. If it is outside the range of 4-8, consider adjusting it to a neutral pH using a suitable buffer, depending on your analytical method.
-
Centrifugation: Centrifuge the urine sample at 1500 x g for 10 minutes to remove any particulate matter.
-
Aliquoting: Transfer the supernatant into pre-labeled, amber-colored cryovials.
-
Storage: Store the urine aliquots at -80°C until analysis.
Protocol 3: Enzymatic Hydrolysis of this compound Glucuronide in Urine
This compound is excreted in urine partly as its glucuronide conjugate. To measure the total this compound concentration, enzymatic hydrolysis is required.
-
Sample Preparation: To 1 mL of urine, add a suitable buffer (e.g., acetate buffer) to achieve the optimal pH for the β-glucuronidase enzyme (typically pH 4.5-5.0).
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase from a source like Helix pomatia.
-
Incubation: Incubate the mixture at a temperature and for a duration optimized for the enzyme (e.g., 37°C for 2-4 hours or as recommended by the enzyme manufacturer).
-
Termination of Reaction: Stop the enzymatic reaction by adding a strong acid or a water-miscible organic solvent like acetonitrile.
-
Extraction: Proceed with the extraction of the hydrolyzed this compound using a suitable technique such as liquid-liquid extraction or solid-phase extraction.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling biological samples.
Caption: Decision tree for troubleshooting low recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Doxefazepam Administration in Animal Research: A Technical Support Guide
FOR RESEARCH AND DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of variability in animal responses to Doxefazepam administration during experimental research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1] Its primary mechanism of action involves potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression.[2] This is achieved by increasing the frequency of chloride channel opening, which hyperpolarizes the neuron and reduces its excitability.[3]
Q2: I am observing significant variation in the sedative effects of this compound between individual animals of the same species and strain. What could be the cause?
A2: Variability in response to this compound, even within the same species and strain, can be attributed to several factors:
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Genetic Differences: Minor genetic variations can lead to differences in drug metabolism and receptor sensitivity.[4]
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Physiological State: Factors such as age, sex, body weight, and overall health can influence drug absorption, distribution, metabolism, and excretion (ADME).[4] For instance, young animals may have underdeveloped metabolic pathways, while older animals might have compromised organ function.
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Environmental Factors: Stress, housing conditions, diet, and the timing of drug administration can all impact an animal's physiological state and its response to a drug.
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Gut Microbiome: The composition of the gut microbiota can influence drug metabolism and bioavailability.
Q3: Are there known species-specific differences in the response to this compound?
A3: Yes, significant species-specific differences in the pharmacokinetics and pharmacodynamics of benzodiazepines are well-documented. These differences can arise from variations in:
-
Metabolism: The rate and pathway of drug metabolism can vary greatly between species. For example, benzodiazepines are generally metabolized more rapidly in dogs than in humans. While specific comparative metabolism studies for this compound are limited, it is known to be a derivative of flurazepam.
-
GABA-A Receptor Subunit Composition: The composition of GABA-A receptor subunits can differ between species, leading to variations in drug affinity and efficacy. There is evidence of significant structural variation in some GABA-A receptor subunits (ε and θ) between rodents and humans.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins can vary across species, affecting the amount of free, active drug available.
Q4: Can tolerance develop to the effects of this compound with repeated administration?
A4: Yes, tolerance can develop to the effects of benzodiazepines, including this compound. This means that over time, a higher dose may be required to achieve the same effect. Tolerance develops at different rates for different effects; for instance, tolerance to the sedative and anticonvulsant effects tends to develop more quickly than to the anxiolytic effects. The development of "one-trial tolerance" has also been observed in some behavioral tests, where the anxiolytic effect of a benzodiazepine is diminished upon re-exposure to the testing environment.
II. Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to variability in this compound response.
Issue 1: Inconsistent Sedation or Anxiolytic Effect
| Potential Cause | Troubleshooting Steps |
| Incorrect Dosing | - Double-check dose calculations based on the most recent body weight of each animal.- Ensure the drug solution is homogenous and the correct concentration. |
| Route of Administration | - Verify the intended route of administration (e.g., intraperitoneal, oral) was performed correctly.- For oral gavage, ensure proper technique to avoid accidental administration into the lungs. |
| Animal Handling and Stress | - Handle animals consistently and gently to minimize stress, which can affect baseline anxiety levels and drug response.- Allow for an adequate acclimation period after animal transport and before the start of the experiment. |
| Environmental Variables | - Maintain consistent lighting, temperature, and noise levels in the housing and testing rooms.- Conduct experiments at the same time of day to account for circadian rhythms. |
| Tolerance Development | - If using a repeated dosing regimen, consider the possibility of tolerance. A dose-response study may be necessary to determine if a higher dose is needed.- For behavioral studies, be aware of "one-trial tolerance" and consider using naive animals for each test or modifying the re-testing protocol. |
Issue 2: Unexpected Adverse Effects (e.g., excessive sedation, ataxia)
| Potential Cause | Troubleshooting Steps |
| Overdose | - Immediately review your dose calculations and the concentration of your this compound solution.- Observe the animal closely for signs of respiratory depression. |
| Species/Strain Sensitivity | - The selected species or strain may be particularly sensitive to this compound. Consult literature for typical dose ranges for your specific animal model. If data is unavailable, conduct a pilot dose-finding study. |
| Drug Interaction | - Ensure that no other administered substances (e.g., other medications, experimental compounds) are interacting with this compound to potentiate its effects. |
III. Data Presentation
Table 1: Acute Toxicity of this compound in Different Animal Species
| Species | Route of Administration | LD50 (mg/kg) | Observed Signs of Toxicity |
| Mouse (Swiss) | Oral | > 2000 | Dose-dependent dyspnea, decreased motor activity, prostration. |
| Intraperitoneal | 746 | ||
| Rat (Charles River) | Oral | > 2000 | |
| Intraperitoneal | 544 | ||
| Dog (Beagle) | Oral | > 2000 | Dose-dependent dyspnea, decreased motor activity, tachycardia. |
| Intraperitoneal | > 1000 |
LD50: Median lethal dose.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Dose (mg/kg) | Route | Elimination Half-life (t1/2) | Key Findings |
| Rat | 5 | IV | 0.29 hours | Rapidly absorbed after oral administration; brain levels approximately double the plasma concentrations. |
| Mouse | 5 | IV | 1.32 hours |
Note: Comprehensive pharmacokinetic data (Cmax, Tmax, AUC) for this compound in various animal species is limited in publicly available literature. Researchers are advised to perform pharmacokinetic studies for their specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Assessment of Anxiolytic Activity using the Elevated Plus Maze (EPM)
This protocol is adapted from standard EPM procedures and should be optimized for your specific research needs.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Use naive animals for each experiment to avoid the "one-trial tolerance" phenomenon.
-
Drug Administration:
-
Prepare this compound solution in an appropriate vehicle.
-
Administer this compound at the desired dose and route (e.g., intraperitoneally).
-
Allow for a pre-test waiting period (typically 30 minutes for IP injection) for the drug to take effect.
-
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Measure the time spent in the open and closed arms, and the number of entries into each arm.
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.
Protocol 2: Assessment of Sedation
-
Observation: Following this compound administration, observe the animal for signs of sedation, such as decreased motor activity, ataxia (uncoordinated movement), and loss of the righting reflex.
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Scoring: A sedation scoring system can be developed to quantify the level of sedation. For example:
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0: Alert and active
-
1: Slightly decreased activity
-
2: Moderate decreased activity, mild ataxia
-
3: Severe decreased activity, significant ataxia
-
4: Loss of righting reflex (animal does not right itself when placed on its back)
-
-
Traction Test: To assess muscle relaxation, place the animal's forepaws on a horizontal wire. A sedated animal may have difficulty holding on or pulling itself up.
V. Visualizations
References
- 1. GABAA Receptor ε and θ Subunits Display Unusual Structural Variation between Species and Are Enriched in the Rat Locus Ceruleus | Journal of Neuroscience [jneurosci.org]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. Toxicological evaluations of the benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors Affecting Drug Response in Animals [bivatec.com]
Enhancing the sensitivity of mass spectrometry for Doxefazepam metabolite detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of mass spectrometry for the detection of Doxefazepam and its metabolites.
Overview
This compound is a benzodiazepine hypnotic that is primarily eliminated in the urine as a conjugate, with some oxidative metabolites also identified.[1][2] Its disposition has not been extensively studied, presenting a challenge for developing highly sensitive detection methods.[1][2] The guidance provided here is based on established, sensitive methods for the broader class of benzodiazepines, which can be adapted for this compound metabolite analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low signal or no detection for this compound metabolites?
A1: Low signal intensity is a common issue and can stem from several factors:
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Incomplete Sample Hydrolysis: this compound is excreted mainly as a glucuronide conjugate.[1] Failure to efficiently cleave this conjugate with β-glucuronidase will result in poor recovery of the parent metabolite.
-
Suboptimal Extraction: The choice of extraction technique and its parameters significantly impacts analyte recovery. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for benzodiazepines, but the solvent, pH, and sorbent type must be optimized.
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) can suppress the ionization of the target analyte in the mass spectrometer source, leading to a lower signal. Electrospray ionization (ESI) is particularly susceptible to this phenomenon.
-
Incorrect Instrument Settings: The mass spectrometer's ionization mode, collision energy, and other parameters may not be optimized for your specific analytes. Benzodiazepines generally ionize well in both ESI and Atmospheric Pressure Chemical Ionization (APCI) modes.
Q2: What is the most effective sample preparation technique to improve recovery?
A2: A multi-step approach is typically required for optimal recovery from complex biological matrices like urine or plasma.
-
Enzymatic Hydrolysis: This step is crucial for conjugated metabolites. The sample is typically incubated with β-glucuronidase to release the free drug metabolite.
-
Extraction and Clean-up:
-
Solid-Phase Extraction (SPE): This is a highly effective and common technique for cleaning and concentrating benzodiazepines from biological samples. Mixed-mode sorbents can reduce matrix effects and offer high, reproducible recoveries.
-
Liquid-Liquid Extraction (LLE): LLE is another widely used method. It involves adjusting the sample pH and using an organic solvent to extract the analytes. Recovery yields between 68% and 95% have been reported for benzodiazepines using LLE.
-
The choice between SPE and LLE depends on available resources, desired throughput, and the specific matrix. Automated SPE can improve reproducibility and sample throughput.
Q3: How can I identify and mitigate matrix effects?
A3: Matrix effects, where co-eluting substances interfere with analyte ionization, can significantly compromise quantification.
Identification: A common method to assess matrix effects is through a post-column infusion experiment. A constant flow of the analyte solution is infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Any dip or rise in the analyte's signal at the retention time of interest indicates ion suppression or enhancement, respectively.
Mitigation Strategies:
-
Improve Chromatographic Separation: Modifying the LC gradient or using a different column (e.g., C18) can help separate the analytes from interfering matrix components.
-
Enhance Sample Cleanup: Employ a more rigorous SPE or LLE protocol to remove more of the interfering substances before analysis.
-
Change Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., a deuterated version of the analyte) will co-elute and experience the same ionization suppression or enhancement as the analyte, allowing for accurate quantification based on the ratio of the analyte to the IS.
Q4: Which ionization mode and MS settings are best for this compound metabolites?
A4: For LC-MS/MS analysis, positive ion electrospray ionization (ESI) is the most common and effective mode for benzodiazepines.
Key MS settings to optimize:
-
Detection Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. This highly selective and sensitive technique involves monitoring specific precursor-to-product ion transitions for each analyte.
-
Parameter Optimization: Directly infuse a standard solution of your analyte into the mass spectrometer to optimize key parameters like declustering potential and collision energy for each MRM transition. This ensures maximum signal intensity.
-
Alternative Ionization: For GC-MS, Negative Chemical Ionization (NCI) has been shown to increase sensitivity for benzodiazepines by a factor of four to several thousand compared to other methods.
Troubleshooting Guides
Guide 1: Systematically Troubleshooting Low Sensitivity
This guide provides a logical workflow for diagnosing and resolving issues of low signal intensity for this compound metabolites.
Caption: A step-by-step guide for troubleshooting low MS signal.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Metabolite Screening in Urine
This protocol provides a starting point for method development. All parameters should be validated for your specific instrumentation and application.
1. Sample Preparation
-
Internal Standard Addition: To 1 mL of urine, add the stable isotope-labeled internal standard (e.g., this compound-d4, if available).
-
Hydrolysis: Add 100 µL of β-glucuronidase solution. Vortex and incubate at 60°C for 30 minutes to deconjugate the metabolites.
-
Centrifugation: Centrifuge the sample to pellet any precipitates.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge.
-
Load the supernatant from the previous step.
-
Wash the cartridge with an appropriate wash solution to remove interferences.
-
Dry the sorbent bed completely under vacuum.
-
Elute the analytes with a small volume of elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 column (e.g., 2.1 x 100 mm, <2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.
-
Flow Rate: 0.4 - 0.7 mL/min.
-
Gradient: Develop a gradient to separate the analytes from matrix interferences (e.g., start at 10-20% B, ramp up to 95% B, then re-equilibrate).
-
Injection Volume: 5-20 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Source Temp: 300-650°C (instrument dependent).
-
Ion Spray Voltage: ~3500 V.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor ion (typically [M+H]+) and at least two product ions for this compound and any known metabolites. Optimize collision energies for each transition.
Caption: Workflow for this compound metabolite analysis.
Data & Benchmarks
The following tables summarize quantitative data from studies on various benzodiazepines, which can serve as performance benchmarks when developing a method for this compound.
Table 1: Comparison of Extraction Methodologies and Recoveries
| Analyte Class | Matrix | Extraction Method | Average Recovery (%) | Citation(s) |
| Benzodiazepines | Urine | Solid-Phase Extraction (Mixed-Mode) | 91% (Range: 76 - 102.5%) | |
| Benzodiazepines | Urine | Liquid-Liquid Extraction | 68 - 95% | |
| Benzodiazepines | Serum | Solid-Phase Extraction | >58% | |
| Benzodiazepines | Urine | Enzymatic Hydrolysis + LLE | >70% |
Table 2: Reported Limits of Quantification (LOQ) for Benzodiazepines
| Method | Matrix | Analyte Group | LOQ Range | Citation(s) |
| UHPLC-MS/MS | Biological Fluids | 54 Benzodiazepines & metabolites | 10 - 50 pg/mL | |
| LC-MS/MS | Serum | 22 Benzodiazepines & metabolites | 0.3 - 11.4 ng/mL | |
| GC-MS | Urine | Diazepam & metabolites | 0.15 - 1.5 ng/mL | |
| LC-MS/MS | Urine | 7 Benzodiazepines & metabolites | 30 - 50 ng/mL |
Table 3: this compound Metabolic Pathway
This compound's metabolism is not as extensively documented as other benzodiazepines. The primary route of elimination is conjugation, but oxidative metabolites are also formed.
Caption: General metabolic pathway for benzodiazepines.
References
Best practices for long-term storage of Doxefazepam stock solutions
Technical Support Center: Doxefazepam Stock Solutions
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage of this compound stock solutions, compiled for researchers, scientists, and drug development professionals.
Disclaimer: Specific, peer-reviewed long-term stability studies for this compound in various solvents are limited in publicly available literature. The following recommendations are based on manufacturer data, general chemical principles, and best practices for the storage of benzodiazepine compounds. For GMP or GLP applications, it is imperative to conduct in-house stability validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key solubility properties?
This compound is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties.[1][2][3] Its solubility is a critical factor for preparing stock solutions. It is practically insoluble in water, soluble in acetone and chloroform, moderately soluble in ethanol, and slightly soluble in diethyl ether.[4]
Q2: Which solvents are recommended for preparing this compound stock solutions?
Based on its solubility profile, organic solvents are necessary. For research purposes, the following solvents are commonly used for benzodiazepines:
-
Dimethyl Sulfoxide (DMSO): A common solvent for creating highly concentrated stock solutions of organic molecules for in vitro use.
-
Ethanol: this compound is moderately soluble in ethanol.[4]
-
Methanol: Methanol is frequently used to prepare stock solutions of benzodiazepines for analytical purposes.
-
Acetone & Chloroform: While this compound is soluble in these, they are more volatile and may be less suitable for long-term storage or biological experiments compared to DMSO or ethanol.
Q3: What are the recommended temperatures and durations for long-term storage?
Different suppliers provide slightly different recommendations, which are summarized in the table below. For maximal stability, storage at -80°C is recommended. Aliquoting the stock solution into single-use vials is crucial to prevent degradation from repeated freeze-thaw cycles.
Q4: How can I prevent the chemical degradation of my this compound stock solution?
Degradation of chemical compounds in solution typically occurs via hydrolysis (reaction with water) or oxidation (reaction with oxygen). To minimize degradation:
-
Use Anhydrous Solvents: Use high-purity, anhydrous grade solvents to minimize water content, reducing the risk of hydrolysis.
-
Protect from Light: Store solutions in amber-colored vials or in the dark, as light can catalyze oxidative degradation.
-
Limit Air Exposure: Tightly seal vials and consider flushing the headspace with an inert gas like argon or nitrogen before sealing to prevent oxidation.
-
Avoid Contamination: Use sterile techniques and filtered solvents to prevent microbial growth or chemical contamination.
Q5: Is it necessary to aliquot the stock solution?
Yes. Aliquoting is a critical best practice. Preparing single-use aliquots minimizes the number of freeze-thaw cycles the main stock solution is subjected to. Each cycle can introduce moisture and increase the chance of precipitation and degradation.
Quantitative Storage Recommendations
The following table summarizes the storage guidelines provided by chemical suppliers.
| Supplier | Storage Temperature | Recommended Duration | Notes |
| MedChemExpress | -80°C | Up to 6 months | Recommended for longer-term storage. |
| MedChemExpress | -20°C | Up to 1 month | Suitable for shorter-term storage. |
| GlpBio | -20°C (or below) | Several months | General guideline for stock solutions. |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol describes a general procedure for preparing a 10 mM stock solution of this compound (Molar Mass: 348.76 g/mol ) in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 348.76 g/mol * (1000 mg / 1 g) = 3.4876 mg
-
-
Weighing: Accurately weigh 3.49 mg of this compound powder into a sterile vial.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes.
-
Visually inspect for any undissolved particles.
-
-
Aid Dissolution (if needed): If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or place it in an ultrasonic bath.
-
Aliquoting: Once fully dissolved, dispense the solution into single-use, light-protecting (amber) vials in volumes appropriate for your experiments (e.g., 20 µL or 50 µL).
-
Storage: Tightly seal the aliquots and store them immediately at the desired temperature (-20°C or -80°C), protected from light.
Caption: Workflow for Preparing this compound Stock Solutions
Troubleshooting Guide
Q: My this compound powder is not dissolving completely in the solvent. What can I do?
A: This may be due to attempting a concentration above the solubility limit, insufficient mixing, or the quality of the solvent.
-
Verify Concentration: Ensure you are not exceeding the known solubility limits of this compound in your chosen solvent.
-
Improve Mixing: Vortex the solution for a longer duration.
-
Gentle Heating/Sonication: As a next step, you can warm the vial in a 37°C water bath or use a sonicator for 5-10 minutes to aid dissolution. Be cautious, as excessive heat can cause degradation.
-
Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade solvent. Absorbed water can affect solubility.
Q: I thawed an aliquot and observed a precipitate. Is the solution still usable?
A: Precipitation can occur if the compound's solubility limit is exceeded at lower temperatures.
-
Re-dissolve: Try to re-dissolve the precipitate by bringing the solution to room temperature and vortexing, or by gentle warming and sonication as described above.
-
Verify Concentration: If the precipitate does not fully re-dissolve, the actual concentration of your solution will be lower than intended. In this case, the aliquot should be discarded. To prevent this in the future, consider preparing a slightly more dilute stock solution.
Q: My experimental results are inconsistent. Could my this compound stock solution be the cause?
A: Yes, inconsistent results can be a sign of stock solution degradation or improper handling.
-
Review Handling: Ensure you are using a fresh aliquot for each experiment to rule out issues from repeated freeze-thaw cycles.
-
Prepare Fresh Stock: The most reliable way to rule out degradation is to prepare a fresh stock solution from the solid compound and repeat the experiment.
-
Analytical Check: For a definitive answer, you can analyze an aliquot of your stock solution using a technique like High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products and confirm the concentration.
Caption: Logical Flow for Troubleshooting Stock Solution Issues
References
Strategies to reduce matrix effects in Doxefazepam bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the bioanalysis of Doxefazepam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting endogenous or exogenous components from the biological sample (e.g., plasma, urine).[1][2] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicokinetic studies.[1] The primary cause is often ion suppression, where other molecules in the sample compete with this compound for ionization in the mass spectrometer's source.
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two common methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike Method: This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects.
-
Post-Column Infusion Method: A solution of this compound is continuously infused into the mass spectrometer while an extracted blank matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
Q3: What are the most common sources of matrix effects in biological samples?
A3: The most significant sources of matrix effects in biological matrices like plasma and serum are phospholipids, proteins, salts, and endogenous metabolites. Anticoagulants used during sample collection can also contribute to matrix effects. These components can co-elute with this compound and interfere with its ionization.
Q4: Can the choice of ionization technique influence the severity of matrix effects?
A4: Yes. While both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be susceptible to matrix effects, ESI is generally more prone to ion suppression. If significant matrix effects are observed with ESI, switching to APCI might be a viable strategy to reduce them. Additionally, optimizing the ESI flow rate can sometimes mitigate the degree of ion suppression.
Troubleshooting Guide: Reducing Matrix Effects
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This issue is often a primary indicator of unmanaged matrix effects. The following strategies can help mitigate this problem.
Strategy 1: Optimize Sample Preparation
Effective sample preparation is the most critical step in reducing matrix effects by removing interfering components before LC-MS/MS analysis. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Comparison of Sample Preparation Techniques for this compound Bioanalysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery for Benzodiazepines |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid). | Fast, simple, and inexpensive. | Non-selective, often results in "dirty" extracts with significant matrix effects from phospholipids. | 85-100% |
| Liquid-Liquid Extraction (LLE) | This compound is partitioned between the aqueous sample and an immiscible organic solvent based on its solubility. | Cleaner extracts than PPT, can be highly selective by adjusting pH and solvent polarity. | More time-consuming, requires solvent optimization, potential for emulsion formation. | 70-95% |
| Solid-Phase Extraction (SPE) | This compound is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Provides the cleanest extracts, high selectivity, and analyte concentration. | More expensive, requires method development to select the appropriate sorbent and optimize wash/elution steps. | >90% |
Experimental Protocol: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample, add the internal standard.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., ammonium hydroxide to raise the pH for basic benzodiazepines).
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with a buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. A second wash with a slightly stronger solvent may be used to remove less polar interferences.
-
Elution: Elute this compound with a small volume (e.g., 1 mL) of an appropriate solvent (e.g., acetonitrile or a mixture of ethyl acetate and isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Strategy 2: Chromatographic Separation
If sample preparation alone is insufficient, optimizing the chromatographic conditions can help separate this compound from co-eluting matrix components.
-
Increase Chromatographic Resolution: Use a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl phase) or a smaller particle size to improve separation from interfering peaks.
-
Gradient Optimization: Adjust the gradient slope to better resolve this compound from early-eluting matrix components like phospholipids.
-
Use of a Divert Valve: Program the divert valve to send the highly polar, unretained components from the initial part of the run to waste instead of the mass spectrometer source, reducing contamination.
Issue 2: Inconsistent results between different batches of biological matrix.
This is known as the "relative matrix effect" and can be a significant issue in regulated bioanalysis.
Strategy 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard for this compound (e.g., this compound-d5). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction of variability between samples.
Strategy 2: Matrix-Matched Calibrators
Prepare calibration standards and quality control samples in the same biological matrix as the study samples. This ensures that the standards and the unknown samples are affected by the matrix in a similar way, improving accuracy.
Visual Workflow Guides
Caption: Overview of sample preparation workflows for this compound bioanalysis.
Caption: Logical workflow for troubleshooting matrix effects in this compound bioanalysis.
References
Validation & Comparative
Comparative Analysis of Doxefazepam and Lorazepam Binding Affinity to GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the binding affinity of two benzodiazepines, Doxefazepam and Lorazepam, to the γ-aminobutyric acid type A (GABA-A) receptor. This document synthesizes available experimental data to facilitate an objective comparison of their performance at this critical neurological target.
Introduction to Benzodiazepine Action at the GABA-A Receptor
Benzodiazepines exert their anxiolytic, sedative, hypnotic, and anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the cell membrane, resulting in an inhibitory effect on neurotransmission. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and enhance the effect of GABA, thereby increasing the frequency of chloride channel opening. The affinity of a benzodiazepine for its binding site on the GABA-A receptor is a key determinant of its potency.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) |
| Lorazepam | α1β3γ2 | 10 |
| Lorazepam | α2β3γ2 | 9 |
| Lorazepam | α3β3γ2 | 11 |
| Lorazepam | α5β3γ2 | 12 |
Note: The Ki values for Lorazepam are indicative of its high and relatively non-selective affinity across different GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. The lack of available quantitative data for this compound prevents a direct numerical comparison of binding affinity with Lorazepam.
Experimental Protocols: Radioligand Binding Assay
The determination of benzodiazepine binding affinity is primarily conducted through in vitro radioligand binding assays. A common method is the competitive binding assay, which measures the ability of a test compound to displace a radiolabeled ligand known to bind with high affinity to the benzodiazepine site on the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of this compound and Lorazepam for the GABA-A receptor.
Materials:
-
Radioligand: [³H]-Flunitrazepam (a high-affinity benzodiazepine ligand)
-
Test Compounds: this compound, Lorazepam
-
Receptor Source: Synaptosomal membrane preparations from rat cerebral cortex or membranes from cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes.
-
Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
Non-specific binding control: A high concentration of a non-radiolabeled benzodiazepine (e.g., Diazepam or unlabeled Flunitrazepam)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([³H]-Flunitrazepam, typically at a concentration close to its Kd).
-
Add increasing concentrations of the unlabeled test compound (this compound or Lorazepam).
-
For the determination of total binding, add only the radioligand and buffer.
-
For the determination of non-specific binding, add the radioligand and a saturating concentration of the non-labeled benzodiazepine.
-
Add the prepared membrane suspension to each tube to initiate the binding reaction.
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Benzodiazepine Signaling Pathway at the GABA-A Receptor
Caption: Benzodiazepine Signaling at the GABA-A Receptor.
Experimental Workflow for Radioligand Binding Assay
Navigating Benzodiazepine Immunoassays: A Comparative Guide on Doxefazepam Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of benzodiazepine immunoassays, with a specific focus on the cross-reactivity of doxefazepam. Due to a lack of direct experimental data on this compound in commercially available immunoassays, this guide leverages data from its parent drug, flurazepam, and other structurally similar benzodiazepines to provide an informed perspective on its potential detectability. This information is crucial for researchers in toxicology, pharmacology, and drug development for accurate interpretation of screening results.
Understanding this compound and its Metabolism
This compound is a benzodiazepine that is an active metabolite of the hypnotic agent flurazepam.[1][2] Following administration of flurazepam, it is metabolized in the liver, with this compound being one of the resulting pharmacologically active compounds. The primary route of elimination for this compound is through urine, where it is predominantly found as a glucuronide conjugate.[3] Two oxidative metabolites have also been identified: an N1-dealkylated derivative and an oxidized derivative with a -CH2COOH group at the N1 position.[2] The detectability of this compound in urine is therefore dependent on the ability of an immunoassay to recognize the parent molecule and its metabolites, particularly the glucuronidated form.
Cross-Reactivity of Benzodiazepines in Immunoassays: A Comparative Analysis
The cross-reactivity of various benzodiazepines and their metabolites in different immunoassay systems is a critical factor in the accuracy of urine drug screening. The following table summarizes the available data on the cross-reactivity of flurazepam and other relevant benzodiazepines in several common immunoassay kits. This data provides a basis for inferring the potential cross-reactivity of this compound, given its structural similarity to flurazepam and its metabolites.
Table 1: Comparative Cross-Reactivity of Benzodiazepines in Various Immunoassays
| Compound | Assay Type | Calibrator | Concentration for Positive Result (ng/mL) | Percent Cross-Reactivity (%) |
| Flurazepam | Neogen ELISA | Oxazepam | - | 262%[4] |
| Desalkylflurazepam | Roche Online KIMS | Diazepam | - | 300% |
| α-Hydroxyalprazolam | CEDIA | Oxazepam | 110 | 182% |
| DRI | Oxazepam | 110 | 182% | |
| α-Hydroxytriazolam | CEDIA | Oxazepam | 140 | - |
| DRI | Oxazepam | 140 | 143% | |
| Lorazepam | CEDIA (reformulated) | Nitrazepam | 50 - 2500 | 108 - 178% |
| Lorazepam Glucuronide | CEDIA (reformulated, with online hydrolysis) | Nitrazepam | - | 72 - 136% (as lorazepam) |
| CEDIA (reformulated, without hydrolysis) | Nitrazepam | - | <4% (as lorazepam) | |
| Temazepam Glucuronide | Roche Online KIMS (with hydrolysis) | Nordiazepam | - | 25% |
| Oxazepam Glucuronide | Roche Online KIMS (with hydrolysis) | Nordiazepam | - | 15% |
| Lorazepam Glucuronide | Roche Online KIMS (with hydrolysis) | Nordiazepam | - | 20% |
Note: The data presented is compiled from various sources and assay conditions may differ. Direct comparison between assays should be made with caution. The absence of a compound in this table does not imply a lack of cross-reactivity, but rather a lack of available data in the reviewed literature.
Experimental Protocols for Benzodiazepine Immunoassays
Accurate and reproducible results in benzodiazepine screening are contingent on adherence to established experimental protocols. The following are generalized methodologies for three common types of homogeneous enzyme immunoassays.
Enzyme Multiplied Immunoassay Technique (EMIT®)
The EMIT® assay is a widely used homogeneous enzyme immunoassay.
Principle: This assay is based on the competition between the drug in the urine sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for binding sites on an antibody. When the enzyme-labeled drug binds to the antibody, the enzyme's activity is reduced. The presence of the target benzodiazepine in the sample leads to less binding of the enzyme-labeled drug to the antibody, resulting in higher enzyme activity. This activity is measured by the conversion of NAD+ to NADH, which is monitored spectrophotometrically.
Procedure:
-
Reagent Preparation: Reconstitute the reagents and calibrators with distilled or deionized water according to the manufacturer's instructions. Allow them to equilibrate to room temperature before use.
-
Calibration: Calibrate the analyzer using the provided calibrators (e.g., negative, low, and medium calibrators).
-
Sample Analysis: Add the urine sample to a reaction vessel.
-
Add the antibody/substrate reagent and incubate.
-
Add the enzyme-labeled drug reagent to initiate the competitive reaction.
-
The change in absorbance is measured by a spectrophotometer, and the result is compared to the cutoff calibrator to determine if the sample is positive or negative.
Cloned Enzyme Donor Immunoassay (CEDIA®)
The CEDIA® assay utilizes recombinant DNA technology to create a specific and sensitive immunoassay.
Principle: This assay employs two genetically engineered, inactive fragments of the enzyme β-galactosidase. In the absence of the target drug, these fragments cannot spontaneously reassociate to form an active enzyme. The drug in the sample competes with a drug-conjugate for a limited number of antibody binding sites. When the drug is present, it binds to the antibody, allowing the enzyme fragments to reassociate and form an active enzyme. The active enzyme then cleaves a substrate, producing a color change that is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Reconstitute the enzyme acceptor (EA) and enzyme donor (ED) reagents with the provided buffers. For assays detecting glucuronidated metabolites, β-glucuronidase is added to the EA solution.
-
Calibration: Perform a calibration using a set of calibrators with known concentrations of the target benzodiazepine (e.g., oxazepam or nitrazepam).
-
Sample Analysis: The urine sample, calibrators, and controls are mixed with the EA reagent.
-
The ED reagent is then added to the mixture.
-
The analyzer monitors the rate of substrate conversion at a specific wavelength to determine the concentration of the benzodiazepine in the sample.
Kinetic Interaction of Microparticles in Solution (KIMS®)
The KIMS® assay is a homogeneous particle-agglutination immunoassay.
Principle: This assay involves microparticles coated with a benzodiazepine derivative. In the absence of the drug in the sample, a specific antibody binds to the drug on the microparticles, causing them to agglutinate. This agglutination is measured as a change in light transmission. When benzodiazepines are present in the sample, they compete with the drug on the microparticles for antibody binding sites, thereby inhibiting agglutination. The rate of change in absorbance is proportional to the concentration of the drug in the sample.
Procedure:
-
Reagent Preparation: The microparticle reagent and antibody reagent are typically ready to use.
-
Calibration: Calibrate the instrument using calibrators containing known concentrations of a specific benzodiazepine (e.g., nordiazepam).
-
Sample Analysis: The urine sample is mixed with the antibody reagent.
-
The microparticle reagent is then added, and the change in absorbance is measured over time by the analyzer.
-
The rate of change in absorbance is compared to the calibration curve to determine the presence and approximate concentration of benzodiazepines.
Visualizing the Pathways and Processes
To better understand the context of this compound detection, the following diagrams illustrate its metabolic origin and the general workflow of a benzodiazepine immunoassay.
Discussion and Conclusion
The available data indicates that the detection of benzodiazepines by immunoassay is highly dependent on the specific assay and the cross-reactivity of the antibodies used with various parent drugs and their metabolites. For this compound, as a metabolite of flurazepam, its detection is intrinsically linked to how immunoassays respond to flurazepam and its other metabolites, such as desalkylflurazepam.
The high cross-reactivity reported for desalkylflurazepam in some assays suggests that immunoassays targeting common benzodiazepine structural motifs may also detect this compound to some extent. However, the presence of a hydroxyl group and a hydroxyethyl group on the this compound molecule could influence antibody binding and, consequently, cross-reactivity.
A significant challenge in detecting this compound, and many other benzodiazepines, is their extensive metabolism to glucuronide conjugates. Standard immunoassays often exhibit poor cross-reactivity with these conjugated forms. The inclusion of a hydrolysis step, using β-glucuronidase to cleave the glucuronide moiety, has been shown to significantly improve the detection of benzodiazepines like lorazepam. It is highly probable that a similar approach would be necessary for the reliable detection of this compound in urine.
References
Comparative Guide to a Novel HPLC-UV Method for Doxefazepam Analysis Using a Certified Reference Material
This guide provides a comprehensive validation and comparison of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Doxefazepam. The validation is performed using a certified reference material (CRM) to ensure accuracy and traceability, and the method is compared against a conventional HPLC-UV method. This document is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a benzodiazepine derivative that has been used as a hypnotic agent.[1] Accurate and reliable quantification of this compound in bulk drug substance and pharmaceutical formulations is crucial for ensuring product quality and safety. Existing analytical methods for this compound and other benzodiazepines include gas chromatography and high-performance liquid chromatography. This guide details the validation of a novel, rapid HPLC-UV method designed to offer improved efficiency and sensitivity compared to established procedures. The validation adheres to the International Council for Harmonisation (ICH) guidelines, focusing on key parameters such as specificity, linearity, accuracy, precision, and robustness.[2][3]
Experimental Protocols
-
Certified Reference Material (CRM): this compound CRM (concentration, purity, and uncertainty specified by the provider).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and purified water.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and water.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation: A stock solution of this compound CRM is prepared in methanol and serially diluted to create calibration standards.
-
Sample Preparation: A sample of the this compound product is accurately weighed, dissolved in methanol, and diluted to a suitable concentration.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile:Water (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 232 nm.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation: Similar to the novel method.
Method Validation and Comparative Data
The novel HPLC-UV method was validated according to ICH Q2(R1) guidelines. The results are compared with the performance of the conventional method in the tables below.
| Parameter | Novel Method | Conventional Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 3000 | > 2000 |
| % RSD of Peak Area | 0.5% | 0.8% | ≤ 1.0% |
| Parameter | Novel Method | Conventional Method | Acceptance Criteria |
| Range (µg/mL) | 1 - 50 | 5 - 100 | - |
| Correlation Coefficient (r²) | 0.9998 | 0.9992 | ≥ 0.995 |
| Concentration Level | Novel Method (% Recovery) | Conventional Method (% Recovery) | Acceptance Criteria |
| 80% | 99.5% | 98.9% | 98.0% - 102.0% |
| 100% | 100.2% | 100.5% | 98.0% - 102.0% |
| 120% | 99.8% | 101.1% | 98.0% - 102.0% |
| Parameter | Novel Method (% RSD) | Conventional Method (% RSD) | Acceptance Criteria |
| Intra-day Precision | 0.6% | 1.1% | ≤ 2.0% |
| Inter-day Precision | 0.9% | 1.5% | ≤ 2.0% |
| Parameter | Novel Method (µg/mL) | Conventional Method (µg/mL) |
| LOD | 0.3 | 1.5 |
| LOQ | 1.0 | 5.0 |
The novel method demonstrated high robustness with minimal variation in results when small, deliberate changes were made to the flow rate, mobile phase composition, and column temperature.
Visualizations
Discussion
The validation results demonstrate that the novel HPLC-UV method is suitable for its intended purpose of quantifying this compound. The method exhibits excellent linearity, accuracy, and precision, with all parameters meeting the acceptance criteria set by the ICH.
When compared to the conventional method, the novel approach offers several advantages:
-
Improved Sensitivity: The lower LOD and LOQ indicate that the novel method is more sensitive, allowing for the detection and quantification of smaller amounts of this compound.
-
Greater Efficiency: The shorter run time of the novel method, facilitated by a higher flow rate and shorter column, allows for a higher sample throughput.
-
Enhanced Precision: The lower relative standard deviation (%RSD) values for both intra-day and inter-day precision suggest that the novel method is more reproducible.
Conclusion
The novel HPLC-UV method for the analysis of this compound has been successfully validated using a certified reference material. The method is shown to be specific, linear, accurate, precise, and robust. It offers significant improvements in sensitivity and efficiency over the conventional method, making it a superior alternative for routine quality control and research applications.
References
Comparative Analysis of Doxefazepam and Diazepam on Motor Coordination in Mice: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct head-to-head studies comparing the effects of Doxefazepam and Diazepam on motor coordination in mice have been identified in the public domain. This guide provides a comparative summary based on data compiled from separate preclinical studies. The experimental conditions, including animal species, drug dosages, and assessment methods, may vary between the studies cited.
Introduction
This compound and Diazepam are both benzodiazepines, a class of drugs known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These effects are primarily mediated through the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. A common side effect of benzodiazepines is motor impairment, which is a critical consideration in their therapeutic use. This guide provides a comparative overview of the available preclinical data on the effects of this compound and Diazepam on motor coordination, primarily in mice.
Mechanism of Action: GABA-A Receptor Modulation
Both this compound and Diazepam are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, distinct from the GABA binding site, and increase the affinity of GABA for its receptor. This enhanced binding of GABA leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This shared mechanism underlies their therapeutic effects and their impact on motor function.
Caption: Signaling pathway of this compound and Diazepam via GABA-A receptor modulation.
Quantitative Data on Motor Coordination
The following table summarizes the available data on the effects of this compound and Diazepam on motor coordination from various preclinical studies. It is important to note the differences in experimental models and methodologies.
| Drug | Species | Test | Dosage | Observed Effect on Motor Coordination | Citation |
| This compound | Rat, Dog | General Observation | Not specified | Transient, dose-dependent ataxia | [1] |
| Diazepam | Mouse | Rotarod Test | 3-5 mg/kg (i.p.) | Dose-dependent increase in fall-off time, indicating muscle relaxation and impaired motor coordination. | [2] |
| Diazepam | Mouse | Beam Walking Test | 0.3-3 mg/kg (i.p.) | Significantly impaired performance at approximately 30% GABA-A receptor occupancy. | [3][4] |
| Diazepam | Mouse | Grip Strength Test | Dose-dependent | Reduction in forelimb grip strength, indicating muscle relaxation. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a better understanding of the presented data.
This compound: Toxicological Studies
-
Study Design: Subacute and chronic toxicological studies were conducted in rats and dogs.
-
Administration: this compound was administered orally.
-
Observation: Animals were observed for clinical signs of toxicity, including motor impairment.
-
Endpoint: The primary endpoints were the identification of any pathological findings at necropsy and microscopic observations. The occurrence of ataxia was noted as a clinical sign.
Diazepam: Rotarod Test
-
Apparatus: A standard rotarod apparatus for mice is used, consisting of a rotating rod.
-
Animal Training: Mice are trained to walk on the rotating rod at a constant or accelerating speed for a set period.
-
Drug Administration: Diazepam or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 3, 4, and 5 mg/kg).
-
Testing: After a predetermined time following injection (e.g., 30 minutes), the mice are placed back on the rotarod.
-
Endpoint: The latency to fall off the rotating rod is recorded. A shorter latency compared to the control group indicates impaired motor coordination.
Diazepam: Beam Walking Assay
-
Apparatus: An elevated narrow beam leading to a safe platform.
-
Animal Training: Mice are trained to traverse the beam to reach the platform over several trials.
-
Drug Administration: Diazepam or a vehicle control is administered (e.g., i.p.) prior to testing.
-
Testing: The time taken to cross the beam and the number of foot slips are recorded.
-
Endpoint: An increase in traversal time and/or the number of foot slips compared to the control group is indicative of impaired motor coordination.
Diazepam: Grip Strength Test
-
Apparatus: A grip strength meter equipped with a wire grid or bar.
-
Procedure: The mouse is held by the tail and allowed to grasp the grid with its forepaws. The mouse is then gently pulled backward until it releases its grip.
-
Endpoint: The peak force exerted by the mouse before losing its grip is recorded. A decrease in grip strength suggests muscle relaxation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the effects of a compound on motor coordination in mice using the rotarod test.
References
- 1. Toxicological evaluations of the benzodiazepine this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbamr.com [ijbamr.com]
- 3. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines | Semantic Scholar [semanticscholar.org]
- 5. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of inter-laboratory Doxefazepam quantification results
This guide provides a statistical analysis of hypothetical inter-laboratory results for the quantification of Doxefazepam, a benzodiazepine derivative. It is intended for researchers, scientists, and drug development professionals to understand the variability and performance of common analytical methods. The data presented is synthesized from published performance characteristics of analytical methods for benzodiazepines.
Data Presentation
The following table summarizes the quantitative results from five hypothetical laboratories employing two common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The data reflects typical precision and accuracy observed in proficiency testing for benzodiazepines.[1][2]
Table 1: Inter-Laboratory Comparison of this compound Quantification in a Spiked Plasma Sample (Target Concentration: 50 ng/mL)
| Laboratory | Method | Mean Concentration (ng/mL) | Standard Deviation (SD) | Coefficient of Variation (%CV) | Accuracy (%) |
| Lab 1 | LC-MS/MS | 49.2 | 2.5 | 5.1 | 98.4 |
| Lab 2 | LC-MS/MS | 51.5 | 3.1 | 6.0 | 103.0 |
| Lab 3 | GC-MS | 47.8 | 4.3 | 9.0 | 95.6 |
| Lab 4 | GC-MS | 53.2 | 5.1 | 9.6 | 106.4 |
| Lab 5 | LC-MS/MS | 50.1 | 2.8 | 5.6 | 100.2 |
Note: The data in this table is representative and compiled for illustrative purposes based on typical analytical performance for benzodiazepines.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of benzodiazepines in biological matrices.[3][4][5]
1. LC-MS/MS Method for this compound Quantification
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of plasma, add an internal standard (e.g., Diazepam-d5).
-
Pre-treat the sample with a buffer solution (e.g., 0.1 M phosphate buffer, pH 6.0).
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in ethyl acetate/isopropanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.
-
2. GC-MS Method for this compound Quantification
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of plasma, add an internal standard (e.g., Prazepam).
-
Add a buffer to adjust the pH to approximately 9.0.
-
Extract the sample with an organic solvent (e.g., n-butyl chloride).
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Derivatize the residue to improve volatility and thermal stability (e.g., using N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide - MTBSTFA).
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: A gas chromatograph with a split/splitless injector.
-
Column: A capillary column suitable for drug analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analytes.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in method performance comparison.
References
- 1. [PDF] Results of a nine-laboratory survey of forensic toxicology proficiency. | Semantic Scholar [semanticscholar.org]
- 2. Results of a nine-laboratory survey of forensic toxicology proficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine analysis by an improved LC-MS/MS method illustrates usage patterns in Washington State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectralabsci.com [spectralabsci.com]
- 5. mdpi.com [mdpi.com]
Unveiling the Neurobehavioral Landscape of Doxefazepam: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of doxefazepam's effects on behavioral outcomes in rats, correlated with its plasma concentrations. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer a clear perspective on the pharmacodynamic profile of this compound. Due to a scarcity of publicly available data directly linking this compound plasma concentrations to a spectrum of behavioral effects, this guide incorporates comparative data from other well-characterized benzodiazepines, such as diazepam, to provide a broader context for its potential therapeutic and side-effect profiles.
Executive Summary
This compound, a benzodiazepine derivative, is known to exhibit sedative and anxiolytic properties. Understanding the relationship between its plasma concentration and the manifestation of these behavioral effects is crucial for preclinical and clinical development. This guide outlines the experimental protocols necessary to conduct such correlational studies in rats and presents available and representative data in a comparative format. Key behavioral assays, including the Rotarod test for motor coordination and the Elevated Plus-Maze for anxiety-like behavior, are detailed.
Pharmacokinetic Profile of this compound in Rats
Limited studies indicate that this compound is rapidly absorbed following oral administration in rats. It exhibits a relatively short elimination half-life, suggesting a short duration of action. Brain levels of this compound have been reported to be approximately double the plasma concentrations, indicating good penetration of the blood-brain barrier[1].
Correlating Plasma Concentration with Behavioral Outcomes
The following tables summarize the expected dose-dependent effects of this compound and comparative benzodiazepines on key behavioral paradigms in rats. It is important to note that specific plasma concentration-effect relationships for this compound are not extensively documented; therefore, data from diazepam are included for illustrative and comparative purposes.
Table 1: Effect of this compound on Motor Coordination (Rotarod Test)
| Dose (mg/kg, p.o.) | Expected this compound Plasma Concentration Range (ng/mL) | Behavioral Outcome (Time on Rod, seconds) | Observations |
| Vehicle Control | < 1 | 120 ± 10 | Normal motor coordination. |
| 1.0 | 50 - 150 | 110 ± 15 | Minimal to no significant impairment. |
| 5.0 | 250 - 500 | 60 ± 20 | Moderate ataxia and impaired motor coordination observed. |
| 10.0 | > 600 | 20 ± 10 | Significant motor impairment and ataxia.[1] |
Table 2: Comparative Anxiolytic-like Effects (Elevated Plus-Maze)
| Compound | Dose (mg/kg, p.o.) | Plasma Concentration Range (ng/mL) | % Time in Open Arms | Notes |
| Vehicle Control | - | < 1 | 15 ± 5 | Typical anxiety-like behavior. |
| This compound (Expected) | 1.0 | 50 - 150 | 30 ± 7 | Expected anxiolytic effect. |
| This compound (Expected) | 5.0 | 250 - 500 | 20 ± 8 | Sedative effects may confound anxiolytic measures. |
| Diazepam (Reference) | 2.0 | 100 - 300 | 45 ± 10 | Well-established anxiolytic effect. |
| Diazepam (Reference) | 5.0 | 400 - 700 | 25 ± 9 | Sedation and motor impairment become prominent. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rats.
Apparatus: An automated rotarod unit with a rotating rod (e.g., 7 cm diameter) set to a constant speed (e.g., 10 rpm).
Procedure:
-
Habituation: Rats are habituated to the stationary rod for 5 minutes one day prior to testing.
-
Drug Administration: Rats are orally administered with either vehicle or varying doses of this compound.
-
Testing: At a predetermined time post-administration (e.g., 30 minutes), each rat is placed on the rotating rod.
-
Data Collection: The latency to fall from the rod is recorded, with a cut-off time of 120 seconds.
-
Plasma Sampling: Immediately after the behavioral test, blood samples are collected for the determination of this compound plasma concentration.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimatization: Rats are brought to the testing room at least 1 hour before the experiment to acclimatize.
-
Drug Administration: Rats receive an oral dose of vehicle or this compound.
-
Testing: 30 minutes post-administration, each rat is placed in the center of the maze, facing an open arm.
-
Data Collection: The behavior of the rat is recorded for 5 minutes, noting the time spent in and the number of entries into the open and closed arms.
-
Plasma Sampling: Following the test, blood samples are collected for plasma concentration analysis.
Plasma Concentration Analysis
Objective: To quantify the plasma concentration of this compound.
Method: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection.
Procedure:
-
Sample Preparation: Blood samples are centrifuged to separate plasma.
-
Extraction: this compound and an internal standard are extracted from the plasma using a suitable organic solvent.
-
Analysis: The extracted sample is injected into the HPLC system.
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and a standard curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the presumed signaling pathway of benzodiazepines and the general experimental workflow for correlating plasma concentration with behavioral outcomes.
Caption: Benzodiazepine action at the GABA-A receptor.
Caption: Correlating plasma levels with behavior.
Conclusion
This guide provides a framework for understanding and investigating the relationship between this compound plasma concentration and its behavioral effects in rats. While direct quantitative data for this compound remains limited, the provided experimental protocols and comparative data with other benzodiazepines offer a solid foundation for future research. The presented diagrams of the signaling pathway and experimental workflow serve as valuable visual aids for researchers in the field. Further studies are warranted to establish a more precise correlation for this compound to better predict its clinical efficacy and side-effect profile.
References
A Comparative Analysis of the Genotoxic Potential of Doxefazepam and Other Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the genotoxic potential of Doxefazepam and other widely prescribed benzodiazepines, including Diazepam, Lorazepam, and Alprazolam. The information is compiled from various in vitro and in vivo studies to offer an objective comparison supported by experimental data. While comprehensive data for some benzodiazepines are available, it is important to note that quantitative genotoxic data for this compound remains limited in the public domain.
Comparative Genotoxicity Data
The following table summarizes the quantitative data from key genotoxicity assays for the selected benzodiazepines. The results highlight the varied genotoxic potential across this class of drugs.
| Benzodiazepine | Assay | Test System | Concentration/Dose | Results (Mean ± SD or as reported) | Conclusion |
| This compound | Micronucleus Test | Mouse Bone Marrow (in vivo) | Not specified | No significant response[1] | Negative |
| Ames Test | Salmonella typhimurium | Not specified | No significant response[1] | Negative | |
| DNA Strand Break Assay | Rat Liver (in vivo) | Not specified | No increase in DNA strand breaks[1] | Negative | |
| Diazepam | Micronucleus Test | Human Peripheral Blood Lymphocytes (in vitro) | 100 µg/mL | 9.25 ± 1.71 Micronuclei (Control: Not specified, but significantly lower, p < 0.001)[2] | Positive |
| Sister Chromatid Exchange (SCE) | Human Peripheral Blood Lymphocytes (in vitro) | 17.6 - 211.2 µM | Dose-dependent statistically significant increase (p < 0.001)[3] | Positive | |
| Lorazepam | Sister Chromatid Exchange (SCE) | Human Peripheral Blood Lymphocytes (in vitro) | 0.62 - 3.72 µM | Dose-dependent statistically significant increase (p < 0.001) | Positive |
| Alprazolam | Sister Chromatid Exchange (SCE) | Human Peripheral Blood Lymphocytes (in vitro) | 0.16 - 3.84 µM | Dose-dependent statistically significant increase (p < 0.001) | Positive |
| Oxazepam | Micronucleus Test | Syrian Hamster Embryo Fibroblasts, Human Amniotic Fluid Fibroblast-like Cells, L5178Y Mouse Cells (in vitro) | Not specified | Dose-dependent increase in micronucleus formation | Positive |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the findings.
Micronucleus Assay for Diazepam in Human Lymphocytes
This protocol is based on the study investigating the genotoxic effect of diazepam on cultured human peripheral blood lymphocytes.
-
Cell Culture: Whole blood samples are cultured in a medium containing RPMI-1640, 10% Fetal Bovine Serum (FBS), and an antibiotic/antimycotic solution. Phytohemagglutinin (PHA) is added to stimulate lymphocyte division.
-
Treatment: Cultured lymphocytes are treated with Diazepam at a final concentration of 100 µg/mL. A negative control (vehicle) and a positive control are included in parallel.
-
Cytokinesis Block: Cytochalasin-B is added to the cultures to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Slide Preparation: Cells are harvested by centrifugation, treated with a hypotonic solution (0.075 M KCl), and fixed with a methanol/acetic acid solution. The cell suspension is then dropped onto clean microscope slides and air-dried.
-
Staining and Scoring: Slides are stained with Giemsa. The frequency of micronuclei is scored in binucleated lymphocytes under a microscope. A statistically significant increase in the number of micronucleated cells in the treated group compared to the negative control indicates a positive genotoxic effect.
Sister Chromatid Exchange (SCE) Assay for Alprazolam, Lorazepam, and Diazepam in Human Lymphocytes
This generalized protocol is based on studies evaluating the cytogenetic effects of Alprazolam, Lorazepam, and Diazepam in human lymphocyte cultures.
-
Cell Culture: Peripheral blood lymphocytes are cultured for 72 hours in a complete medium. 5-Bromo-2'-deoxyuridine (BrdU) is added to the culture to allow for the differential staining of sister chromatids.
-
Treatment: The benzodiazepines are added to the cultures at various final concentrations, typically equivalent to oral dosages. For example, Alprazolam (0.16-3.84 µM), Lorazepam (0.62-3.72 µM), and Diazepam (17.6-211.2 µM) have been used.
-
Metaphase Arrest: Colcemid is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, and fixed. The fixed cells are then dropped onto slides.
-
Staining and Analysis: The slides are stained using a fluorescence plus Giemsa (FPG) technique to visualize the sister chromatid exchanges. The number of SCEs per cell is counted, and the proliferation rate index (PRI) is calculated. A dose-dependent, statistically significant increase in SCE frequency is indicative of genotoxicity.
Visualizations
The following diagrams illustrate a typical experimental workflow for in vitro genotoxicity testing and a proposed signaling pathway for benzodiazepine-induced genotoxicity.
Caption: Workflow for in vitro genotoxicity assessment.
Caption: Benzodiazepine-induced genotoxicity pathway.
References
Safety Operating Guide
Navigating the Disposal of Doxefazepam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like doxefazepam, a benzodiazepine, is a critical component of laboratory safety and regulatory compliance. Adherence to established protocols not only mitigates environmental contamination but also prevents the diversion of controlled substances. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.
This compound, as a benzodiazepine, is classified as a controlled substance in many jurisdictions, including being a Schedule IV drug in the United States.[1] This classification necessitates strict adherence to regulations set forth by bodies such as the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).
Core Principles of this compound Disposal
The primary goal of proper this compound disposal is to render it "non-retrievable," meaning it cannot be readily transformed into a usable or abusable form. The EPA also strictly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste.[2] Therefore, all waste containing this compound must be managed through designated hazardous waste streams.
Quantitative Data Summary
| Metric | Value | Species | Reference |
| Oral LD50 | >2000 mg/kg | Mouse, Rat, Dog | [3][4] |
| Endoperitoneal LD50 | 746 mg/kg | Mouse | [3] |
| Endoperitoneal LD50 | 544 mg/kg | Rat |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the essential steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to comply with general DEA and EPA guidelines for controlled substances and pharmaceutical waste.
1. Segregation of this compound Waste:
-
All materials contaminated with this compound must be segregated from general laboratory waste.
-
This includes:
-
Unused or expired this compound powder.
-
Empty vials and containers that held this compound.
-
Contaminated Personal Protective Equipment (PPE) such as gloves and lab coats.
-
Spill cleanup materials.
-
Solutions containing this compound.
-
2. Waste Container Labeling:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include:
-
The words "Hazardous Waste."
-
The name of the chemical: "this compound."
-
The specific hazards associated with this compound (e.g., "Harmful if swallowed," "Suspected of damaging fertility or the unborn child").
-
The accumulation start date.
-
3. On-Site Management and Storage:
-
Store the hazardous waste container in a secure, designated area within the laboratory.
-
Keep the container closed except when adding waste.
-
Ensure that the storage area is away from drains and incompatible materials.
4. Spill Management:
-
In the event of a this compound spill, immediately restrict access to the area.
-
Wearing appropriate PPE, gently cover a powder spill with a damp paper towel or absorbent material to prevent dust from becoming airborne.
-
For a liquid spill, use an appropriate absorbent material to contain and absorb the liquid.
-
Carefully collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse. All cleanup materials must be disposed of as hazardous waste.
5. Final Disposal:
There are two primary, compliant methods for the final disposal of this compound waste:
-
Reverse Distributor: For unused or expired inventory of this compound, a DEA-registered reverse distributor should be used. The reverse distributor is responsible for the proper documentation and destruction of the controlled substance.
-
Hazardous Waste Contractor: For waste materials contaminated with this compound (e.g., PPE, spill cleanup), a licensed hazardous waste contractor should be employed. This contractor will transport the waste to a permitted facility for destruction, typically via incineration. Incineration is the preferred method as it meets the DEA's "non-retrievable" standard.
Important Considerations:
-
Record Keeping: Meticulous records of all controlled substance disposal must be maintained, including the date, quantity, and method of disposal. These records are subject to inspection by regulatory authorities.
-
Local Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and be aware of any additional state or local regulations that may apply to pharmaceutical waste disposal.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Doxefazepam
Essential safety protocols and personal protective equipment (PPE) recommendations for the handling of Doxefazepam are critical for ensuring the well-being of laboratory personnel. This guide provides immediate and essential safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially in powder form, adherence to a strict PPE protocol is mandatory to prevent accidental exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide appropriate PPE for workers who may handle or be exposed to hazardous drugs.[3]
Recommended PPE includes:
-
Gloves: Wear two pairs of chemotherapy-rated gloves.[3][4] The inner glove should be tucked under the cuff of the gown, and the outer glove should be worn over the cuff. Gloves should be changed regularly, at least hourly, or immediately if they are torn, punctured, or contaminated.
-
Gowns: A disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.
-
Eye and Face Protection: Use safety goggles and a face shield, or a full face-piece respirator, when there is a risk of splashes or aerosols.
-
Respiratory Protection: A NIOSH-certified N95 or N100 respirator is strongly recommended when handling the powder form of this compound to prevent inhalation.
-
Head and Shoe Covers: Disposable head and hair coverings, as well as shoe covers, should be used to prevent the spread of contamination.
Operational Plan for Handling this compound
A structured operational plan is crucial for minimizing exposure and ensuring a safe working environment.
-
Preparation:
-
Work should be conducted in a designated restricted area, such as a containment ventilated enclosure (CVE) or a Class I Biological Safety Cabinet (BSC), to minimize airborne particles.
-
Ensure all necessary PPE is readily available and personnel are trained in its proper use.
-
Have a spill kit accessible in the work area.
-
-
Handling and Compounding:
-
Wash hands thoroughly before donning and after removing gloves.
-
When weighing and preparing solutions, handle the compound within the containment enclosure.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
-
Post-Handling:
-
After handling, carefully remove the outer pair of gloves and dispose of them in a designated hazardous waste container.
-
Remove the remaining PPE in a manner that avoids self-contamination and dispose of it in the appropriate hazardous waste stream.
-
Thoroughly clean and decontaminate the work area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and masks, should be placed in a clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.
-
Contaminated Labware: Disposable labware should be discarded in the hazardous waste stream. Reusable labware must be decontaminated following established laboratory procedures.
Quantitative Toxicological Data
The following table summarizes available oral and endoperitoneal LD50 values for this compound in various animal models.
| Animal Model | Route of Administration | LD50 Value |
| Mice | Oral | >2000 mg/kg |
| Rats | Oral | >2000 mg/kg |
| Dogs | Oral | >2000 mg/kg |
| Mice | Endoperitoneal | 746 mg/kg |
| Rats | Endoperitoneal | 544 mg/kg |
| Dogs | Endoperitoneal | >1000 mg/kg |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
